Ncx1-IN-1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C23H24N4O4 |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-7-nitro-5-phenyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C23H24N4O4/c1-16-7-5-6-12-25(16)22(29)15-26-20-11-10-18(27(30)31)13-19(20)23(24-14-21(26)28)17-8-3-2-4-9-17/h2-4,8-11,13,16H,5-7,12,14-15H2,1H3 |
Clave InChI |
KRZAOSOPWPCGLI-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Ncx1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of Ncx1-IN-1, a recently identified inhibitor of the Sodium-Calcium Exchanger 1 (NCX1). This compound, also referred to as compound 4, has been characterized as a modulator of NCX1 activity, specifically inhibiting its reverse mode of operation. This document collates available quantitative data, details the experimental protocols utilized for its characterization, and presents signaling pathways and experimental workflows through detailed diagrams. The information is primarily derived from the foundational study by Magli et al. (2021) in the Journal of Medicinal Chemistry.
Introduction to NCX1
The Sodium-Calcium Exchanger 1 (NCX1) is a critical plasma membrane protein responsible for maintaining calcium homeostasis in a variety of cell types, with prominent roles in excitable tissues such as the heart and brain.[1] NCX1 facilitates the bidirectional transport of calcium (Ca²⁺) and sodium (Na⁺) ions across the cell membrane. The direction of ion transport is determined by the transmembrane electrochemical gradients of Na⁺ and Ca²⁺, as well as the membrane potential.
-
Forward Mode (Ca²⁺ extrusion): Under normal physiological conditions, NCX1 typically operates in the forward mode, extruding one Ca²⁺ ion from the cytoplasm in exchange for the influx of three Na⁺ ions. This process is crucial for returning cells to a resting state after excitation.
-
Reverse Mode (Ca²⁺ influx): Under certain pathological conditions, such as ischemia and heart failure, the intracellular Na⁺ concentration can rise, causing the exchanger to operate in the reverse mode.[2] This results in the influx of Ca²⁺ and the extrusion of Na⁺, which can exacerbate cellular injury and dysfunction.[2]
Given its pivotal role in calcium regulation, NCX1 has emerged as a significant therapeutic target for a range of cardiovascular and neurological disorders.[2]
This compound: A Novel Inhibitor of NCX1 Reverse Mode
This compound is a novel benzodiazepinone derivative identified as a modulator of NCX isoforms.[1] Specifically, it has been characterized as an inhibitor of the reverse mode of NCX1. This targeted action makes this compound a valuable research tool and a potential lead compound for the development of therapies aimed at mitigating the detrimental effects of reverse mode NCX1 activity.
Quantitative Data
The inhibitory activity of this compound on the reverse mode of NCX1 has been quantified through cellular assays. The key quantitative data is summarized in the table below.
| Compound | Target | Mode of Action | Assay Type | Cell Line | IC50 | Reference |
| This compound (Compound 4) | NCX1 | Reverse Mode Inhibition | Fura-2AM Video Imaging | BHK-NCX1 | Not explicitly stated as IC50, but significant inhibition observed at 10 µM | Magli E, et al. J Med Chem. 2021 |
Note: The primary publication identifies compound 4 (this compound) as an inhibitor of the NCX1 reverse mode but provides more detailed quantitative analysis for the activating compounds. Significant inhibition by compound 4 was demonstrated at a concentration of 10 µM.
Mechanism of Action
This compound exerts its effect by specifically targeting the NCX1 protein and inhibiting its function when operating in the reverse mode. This prevents the influx of Ca²⁺ that is often associated with cellular damage in pathological states.
Signaling Pathway of NCX1 Regulation
The activity of NCX1 is intricately regulated by various signaling pathways. Understanding these pathways provides context for the action of inhibitors like this compound. Key regulators include intracellular Ca²⁺ and Na⁺ concentrations, ATP levels, and phosphorylation by protein kinases such as PKA and PKC.
Caption: NCX1 Signaling and Point of Inhibition by this compound.
Experimental Protocols
The characterization of this compound involved a series of robust experimental procedures to assess its activity on NCX isoforms. The key methodologies are detailed below.
High-Throughput Screening (HTS) for NCX Activity
This initial screening was performed to identify compounds that modulate NCX activity in a high-throughput format.
-
Cell Lines: Baby Hamster Kidney (BHK) cells stably transfected to express either human NCX1 (BHK-NCX1) or NCX3 (BHK-NCX3).
-
Assay Principle: Measurement of changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) using a fluorescent Ca²⁺ indicator (Fluo-4 AM). The assay is designed to measure the reverse mode of NCX activity.
-
Protocol:
-
BHK-NCX1 or BHK-NCX3 cells are seeded in 96-well plates.
-
Cells are loaded with the Ca²⁺-sensitive dye Fluo-4 AM.
-
The baseline fluorescence is recorded.
-
Cells are pre-incubated with the test compounds (including this compound).
-
The reverse mode of NCX is initiated by replacing the Na⁺-containing extracellular solution with a Na⁺-free solution (Na⁺ is replaced with K⁺). This reversal of the Na⁺ gradient drives Ca²⁺ influx through NCX.
-
The change in fluorescence, corresponding to the increase in [Ca²⁺]i, is monitored using a fluorescence plate reader.
-
The activity of the compounds is determined by their ability to either enhance or reduce the Na⁺-free-induced Ca²⁺ influx compared to control wells.
-
Single-Cell Calcium Imaging with Fura-2AM
This technique provides a more detailed and quantitative analysis of [Ca²⁺]i changes in individual cells.
-
Cell Lines: BHK-NCX1 and BHK-NCX3 cells.
-
Assay Principle: Ratiometric measurement of [Ca²⁺]i using the fluorescent indicator Fura-2AM. Fura-2 exhibits a shift in its excitation spectrum upon binding to Ca²⁺, allowing for a more precise quantification of [Ca²⁺]i that is less susceptible to variations in dye loading and cell thickness.
-
Protocol:
-
Cells are grown on glass coverslips and loaded with Fura-2AM.
-
The coverslip is mounted on the stage of an inverted microscope equipped for fluorescence imaging.
-
Cells are continuously perfused with a physiological salt solution.
-
The reverse mode of NCX is induced by switching to a Na⁺-free perfusion solution.
-
Cells are excited at 340 nm and 380 nm, and the emission at 510 nm is captured by a camera. The ratio of the fluorescence intensities (F340/F380) is calculated to determine the intracellular Ca²⁺ concentration.
-
The effect of this compound is assessed by perfusing the cells with the compound prior to and during the induction of the reverse mode and comparing the resulting Ca²⁺ transient to the control condition.
-
Patch-Clamp Electrophysiology
This gold-standard electrophysiological technique allows for the direct measurement of the ionic currents generated by NCX activity.
-
Configuration: Whole-cell patch-clamp.
-
Assay Principle: The NCX-mediated current (I_NCX) is isolated and measured. The electrogenic nature of the 3 Na⁺ / 1 Ca²⁺ exchange results in a net flow of charge that can be recorded as a current.
-
Protocol:
-
A glass micropipette filled with a specific intracellular solution is sealed onto the membrane of a single cell (e.g., BHK-NCX1).
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Other ionic currents are blocked using a cocktail of specific channel blockers in both the intracellular and extracellular solutions to isolate I_NCX.
-
I_NCX is elicited by applying a voltage ramp protocol (e.g., from +80 mV to -120 mV). The outward current (at positive potentials) primarily reflects the reverse mode of NCX, while the inward current (at negative potentials) reflects the forward mode.
-
The effect of this compound is determined by applying the compound to the extracellular solution and measuring the change in the amplitude of the outward (reverse mode) current.
-
Mandatory Visualizations
Experimental Workflow for Identification and Characterization of this compound
Caption: Workflow for the discovery and validation of this compound.
Logical Relationship in the Structure-Activity Relationship (SAR) Analysis
The study by Magli et al. explored how modifications to a parent compound (Neurounina-1, an NCX activator) led to compounds with different activities. This logical progression is key to understanding the discovery of this compound.
Caption: Logical flow of the SAR study leading to this compound.
Conclusion
This compound represents a significant development in the field of NCX modulation. Its specific inhibition of the NCX1 reverse mode provides a valuable tool for dissecting the physiological and pathological roles of this transport mechanism. The detailed experimental protocols outlined in this guide serve as a foundation for further investigation and characterization of this and similar compounds. The continued exploration of the structure-activity relationships of benzodiazepinone derivatives holds promise for the rational design of even more potent and selective NCX modulators for therapeutic applications in cardiovascular and neurological diseases.
References
Introduction to the Sodium-Calcium Exchanger 1 (NCX1)
An In-Depth Technical Guide to the Function of NCX1 Inhibitors
A Note on Nomenclature: A search of the public scientific literature and chemical databases did not yield specific information for a compound designated "Ncx1-IN-1". This identifier may be an internal designation not yet in the public domain or a misnomer. This guide will, therefore, provide a comprehensive overview of the function of inhibitors of the Sodium-Calcium Exchanger 1 (NCX1), a well-documented therapeutic target.
The Sodium-Calcium Exchanger 1 (NCX1) is a critical plasma membrane protein that facilitates the bidirectional transport of sodium (Na⁺) and calcium (Ca²⁺) ions.[1] It is a member of the cation/Ca²⁺ exchanger superfamily and is ubiquitously expressed in various mammalian tissues, with particularly high levels in the heart, brain, and kidney.[2][3] NCX1 plays a pivotal role in maintaining intracellular Ca²⁺ homeostasis, which is essential for a multitude of cellular processes including muscle contraction, neurotransmission, and gene expression.[2][4]
NCX1 operates in two distinct modes depending on the transmembrane electrochemical gradients of Na⁺ and Ca²⁺:
-
Forward Mode (Ca²⁺ Efflux): Under normal physiological conditions, NCX1 transports one Ca²⁺ ion out of the cell in exchange for the influx of three Na⁺ ions. This mode is crucial for extruding Ca²⁺ from the cytoplasm, thereby keeping intracellular Ca²⁺ concentrations low.[1][5] The energy for this transport is derived from the electrochemical gradient of Na⁺, which is maintained by the Na⁺/K⁺-ATPase pump.[6]
-
Reverse Mode (Ca²⁺ Influx): Under certain pathological conditions, such as ischemia or heart failure, the direction of ion transport can be reversed.[1] In this mode, NCX1 facilitates the influx of Ca²⁺ into the cell in exchange for the efflux of Na⁺. This reversal can lead to intracellular Ca²⁺ overload, exacerbating cellular injury and dysfunction.[1]
Due to its central role in Ca²⁺ regulation, NCX1 has emerged as a significant therapeutic target for a range of cardiovascular and neurological disorders.[1]
The Function of NCX1 Inhibitors
NCX1 inhibitors are small molecules that modulate the activity of the NCX1 protein. By binding to the exchanger, these compounds can block either the forward or reverse mode of operation, or both.[1] The primary therapeutic goal of NCX1 inhibition is to prevent the detrimental effects of Ca²⁺ overload in pathological states.[1] For instance, in the context of cardiac ischemia-reperfusion injury, inhibiting the reverse mode of NCX1 can prevent the massive influx of Ca²⁺ upon reperfusion, thereby reducing myocardial damage.[1]
Prominent examples of NCX1 inhibitors that have been extensively studied include SEA0400 and KB-R7943.
Quantitative Data for NCX1 Inhibitors
The potency of NCX1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce NCX1 activity by 50%. The IC₅₀ can vary depending on the specific inhibitor, the cell type, and the experimental conditions.
Table 1: IC₅₀ Values for SEA0400
| Cell Type/Preparation | NCX Isoform(s) | Measured Activity | IC₅₀ |
| Cultured Rat Astrocytes | NCX | Na⁺-dependent Ca²⁺ uptake | 5.0 nM[7][8] |
| Cultured Rat Microglia | NCX | Na⁺-dependent Ca²⁺ uptake | 8.3 nM[7][8] |
| Canine Cardiac Sarcolemmal Vesicles | NCX | NCX activity | 90 nM[9] |
| Rat Cardiomyocytes | NCX | NCX activity | 92 nM[9] |
| Cultured Rat Neurons | NCX | Na⁺-dependent Ca²⁺ uptake | 33 nM[7][8] |
| Cortical Neurons | NCX1 | NMDA-activated currents | ~27 nM[4] |
Table 2: IC₅₀ Values for KB-R7943
| Cell Type/Preparation | NCX Isoform(s) | Measured Activity | IC₅₀ |
| Cultured Neurons, Astrocytes, Microglia | NCX | Na⁺-dependent Ca²⁺ uptake | 2-4 µM[8] |
| Cultured Hippocampal Neurons | NCX (reverse mode) | NCX activity | 5.7 ± 2.1 µM[10][11] |
| Cultured Hippocampal Neurons | NMDA receptor | NMDA-induced Ca²⁺ increase | 13.4 ± 3.6 µM[10][11] |
| Cultured Neurons | Mitochondrial Respiration | 2,4-dinitrophenol-stimulated | 11.4 ± 2.4 µM[10][11] |
| HEK293 cells expressing TRPC3 | TRPC3 channels | Patch-clamp currents | 0.46 µM[12] |
| HEK293 cells expressing TRPC6 | TRPC6 channels | Patch-clamp currents | 0.71 µM[12] |
| HEK293 cells expressing TRPC5 | TRPC5 channels | Patch-clamp currents | 1.38 µM[12] |
| Renal Epithelial Cells | NCX1.3 (forward mode) | NCX activity | 2-3 µM[6] |
Note: KB-R7943 has been shown to have off-target effects, including inhibition of NMDA receptors, mitochondrial complex I, and TRPC channels, which should be considered when interpreting experimental results.[10][11][12]
Signaling Pathways and Experimental Workflows
NCX1-Mediated Signaling in Cell Migration
Inhibition of NCX1 has been shown to increase intracellular calcium, which can trigger downstream signaling cascades. One such pathway involves the activation of Extracellular Signal-regulated Kinase (ERK1/2), a key regulator of cell migration.[6]
General Experimental Workflow for Screening NCX1 Inhibitors
A typical workflow to assess the efficacy of a potential NCX1 inhibitor involves a series of in vitro assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Sodium-calcium Exchanger (NCX) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Selective inhibitor of sodium-calcium exchanger, SEA0400, affects NMDA receptor currents and abolishes their calcium-dependent block by tricyclic antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sodium-Calcium Exchanger 1 Regulates Epithelial Cell Migration via Calcium-dependent Extracellular Signal-regulated Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. SEA0400, a novel and selective inhibitor of the Na+-Ca2+ exchanger, attenuates reperfusion injury in the in vitro and in vivo cerebral ischemic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SEA 0400 | Na+/Ca2+ Exchanger | Tocris Bioscience [tocris.com]
- 10. KB-R7943, an inhibitor of the reverse Na+/Ca2+ exchanger, blocks N-methyl-D-aspartate receptor and inhibits mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KB-R7943, an inhibitor of the reverse Na+ /Ca2+ exchanger, blocks N-methyl-D-aspartate receptor and inhibits mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Na+/Ca2+ exchange inhibitor KB-R7943 potently blocks TRPC channels - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Na+/Ca2+ Exchanger 1 (NCX1) Inhibition in Cardiac Calcium Regulation: A Technical Guide
Disclaimer: The specific compound "Ncx1-IN-1" does not correspond to a recognized chemical entity in the published scientific literature. This guide will therefore focus on the broader, well-documented role of the Na+/Ca2+ Exchanger 1 (NCX1) and the effects of its inhibition on cardiac calcium regulation, a topic of significant interest in cardiovascular research and drug development.
Introduction: The Pivotal Role of NCX1 in Cardiac Calcium Homeostasis
The cardiac Na+/Ca2+ Exchanger 1 (NCX1), encoded by the SLC8A1 gene, is a critical plasma membrane protein that mediates the electrogenic exchange of three sodium ions (Na+) for one calcium ion (Ca2+).[1][2] This transporter is a cornerstone of cardiac excitation-contraction coupling (ECC), playing a dual role in maintaining Ca2+ homeostasis within cardiomyocytes.[1][3]
Under normal physiological conditions, during cardiac relaxation (diastole), NCX1 primarily operates in its forward mode , extruding Ca2+ from the cytosol to the extracellular space. This Ca2+ efflux is essential for myocyte relaxation and balances the Ca2+ influx that occurs during the action potential plateau.[2] Conversely, under conditions of elevated intracellular Na+ or membrane depolarization, such as during the early phase of the cardiac action potential or in pathological states like ischemia, NCX1 can operate in reverse mode , transporting Ca2+ into the cell.
Dysregulation of NCX1 expression and activity is a hallmark of various cardiovascular diseases, including heart failure and arrhythmias. In heart failure, NCX1 is often upregulated, which can contribute to Ca2+ depletion from the sarcoplasmic reticulum (SR) and impaired contractility. Its role in Ca2+-triggered arrhythmias and ischemia-reperfusion injury makes it a compelling target for therapeutic intervention. Therefore, understanding the impact of NCX1 inhibition is paramount for developing novel cardiac therapies.
Signaling Pathways and Molecular Regulation
The function of NCX1 is intricately linked with other key Ca2+ handling proteins and is subject to allosteric regulation by intracellular ions.
NCX1 activity is allosterically regulated by the very ions it transports. Cytosolic Ca2+ binding to high-affinity intracellular domains (CBD1 and CBD2) activates the exchanger, while high concentrations of cytosolic Na+ promote a transition to an inactivated state, a process known as Na+-dependent inactivation. This complex regulation ensures that NCX1 activity is finely tuned to the metabolic and electrical state of the cardiomyocyte.
Quantitative Effects of NCX1 Inhibition
Inhibition of NCX1, whether through pharmacological agents (e.g., SEA0400, KB-R7943) or genetic ablation, has profound and multifaceted effects on cardiac myocyte function. The data presented below are compiled from studies using such models to illustrate these consequences.
Table 1: Effects of NCX1 Inhibition on Intracellular Ca2+ Transients
| Parameter | Model System | Inhibitor/Method | Effect | Magnitude of Change | Reference |
|---|---|---|---|---|---|
| Diastolic [Ca2+]i | Adult Mouse Myocytes | Tamoxifen-inducible KO | Increase | Significant rise 1 week post-ablation | |
| Ca2+ Transient Decay | K229Q Mutant Mouse Myocytes | Genetic (removes Na+ inactivation) | Faster Decline | Significant acceleration | |
| SR Ca2+ Load | Adult Mouse Myocytes | Tamoxifen-inducible KO | Increase | Progressive increase over 4 weeks |
| Spontaneous Ca2+ Waves | Adult Mouse Myocytes | Tamoxifen-inducible KO | Increase | Significant increase in wave frequency | |
Table 2: Electrophysiological and Contractile Consequences of NCX1 Inhibition
| Parameter | Model System | Inhibitor/Method | Effect | Magnitude of Change | Reference |
|---|---|---|---|---|---|
| Action Potential Duration (APD) | K229Q Mutant Mouse Myocytes | Genetic (removes Na+ inactivation) | Prolongation | Significant increase in APD30, 75, 90 | |
| Triggered Activity (EADs) | K229Q Mutant Mouse Myocytes | Genetic (removes Na+ inactivation) | Increased Incidence | From ~8% (WT) to ~77% (K229Q) of cells | |
| Triggered Activity (sAPs) | Adult Mouse Myocytes | Tamoxifen-inducible KO | Reduction | Significant decrease in spontaneous APs | |
| Cell Shortening | K229Q Mutant Mouse Myocytes | Genetic (removes Na+ inactivation) | Depression | Significant decrease in fractional shortening |
| I_NCX Current | H165A Mutant Mouse Myocytes | Genetic (acidosis-resistant) | Unaffected by Acidosis | No significant change vs. 69% decrease in WT | |
Key Experimental Protocols
The study of NCX1 function relies on a suite of specialized experimental techniques. Detailed below are the core methodologies for isolating cardiomyocytes and assessing NCX1 activity.
This protocol is fundamental for obtaining viable, Ca2+-tolerant cardiomyocytes for subsequent functional analysis.
-
System Preparation: Assemble and sterilize a Langendorff perfusion system. Pre-warm and oxygenate all perfusion buffers (e.g., Krebs-Henseleit buffer) to 37°C.
-
Heart Excision: Anesthetize the animal (e.g., rat, mouse) and perform a thoracotomy. Rapidly excise the heart and place it in ice-cold, Ca2+-free buffer to arrest beating.
-
Cannulation: Identify the aorta and cannulate it onto the Langendorff apparatus, avoiding the introduction of air bubbles. Secure the aorta with a suture.
-
Perfusion (Washout): Initiate retrograde perfusion with a Ca2+-free buffer for approximately 5 minutes to flush out blood. The heart should appear pale.
-
Enzymatic Digestion: Switch to a perfusion buffer containing a digestive enzyme cocktail, typically including Collagenase Type II and sometimes Hyaluronidase. Perfuse for 10-25 minutes, or until the heart becomes flaccid.
-
Dissociation: Remove the heart from the cannula. Mince the ventricular tissue in a "stop buffer" containing a low concentration of Ca2+ and often bovine serum albumin (BSA) to inhibit further enzymatic activity.
-
Cell Dispersion & Filtration: Gently triturate the minced tissue with a pipette to release individual myocytes. Filter the cell suspension through a nylon mesh (e.g., 100 µm) to remove undigested tissue.
-
Calcium Reintroduction: Gradually reintroduce Ca2+ to the myocyte suspension in a stepwise manner to a final concentration of ~1.0-1.8 mM. This is a critical step to select for viable, Ca2+-tolerant cells.
-
Purification: Allow the rod-shaped myocytes to settle via gravity. Remove the supernatant containing non-myocytes and debris. Repeat this step several times.
This method uses fluorescent Ca2+ indicators to visualize and quantify changes in intracellular Ca2+ concentration in response to electrical stimulation.
-
Cell Preparation: Plate isolated cardiomyocytes on laminin-coated coverslips and allow them to adhere.
-
Dye Loading: Incubate the cells with a membrane-permeant form of a Ca2+ indicator dye (e.g., 1-5 µM Fura-2 AM or Indo-1 AM) in a physiological buffer for 30-45 minutes at 37°C in the dark. Cellular esterases will cleave the AM ester group, trapping the active dye inside the cell.
-
De-esterification: Wash the cells twice with fresh buffer to remove extracellular dye and allow 30 minutes for complete de-esterification of the dye within the cytosol.
-
Microscopy Setup: Mount the coverslip onto the stage of an inverted fluorescence microscope equipped with a perfusion system, temperature control (37°C), and a field stimulator.
-
Imaging Acquisition:
-
For ratiometric dyes like Fura-2, alternately excite the cells at 340 nm (Ca2+-bound) and 380 nm (Ca2+-free) while recording emission at ~510 nm.
-
Pace the myocytes at a physiological frequency (e.g., 1 Hz) using the field stimulator to elicit steady-state Ca2+ transients.
-
-
Data Analysis: Calculate the ratio of fluorescence intensities (F340/F380). This ratio is proportional to the intracellular Ca2+ concentration and minimizes artifacts from uneven dye loading or photobleaching. Analyze parameters such as transient amplitude, time-to-peak, and decay rate (often fitted with an exponential function).
The whole-cell patch-clamp technique is the gold standard for directly measuring the current generated by NCX1.
-
Solution Preparation: Prepare specific internal (pipette) and external (bath) solutions designed to isolate I_NCX. This typically involves using K+-free solutions and blocking other major currents (e.g., Na+ channels with lidocaine, Ca2+ channels with nisoldipine, and the Na+/K+ pump with ouabain). The internal solution will contain a defined concentration of Na+ and a Ca2+ buffer (e.g., EGTA) to clamp intracellular ion concentrations.
-
Cell Patching: Using a micropipette, form a high-resistance (>1 GΩ) "giga-seal" with the membrane of a single cardiomyocyte.
-
Whole-Cell Configuration: Apply gentle suction to rupture the patch of membrane under the pipette tip, achieving electrical and chemical access to the cell interior.
-
Voltage Protocol: Apply a voltage-clamp protocol. A common method is a descending voltage ramp (e.g., from +60 mV to -120 mV).
-
Current Measurement: Record the resulting membrane current.
-
I_NCX Isolation: To isolate the current specifically generated by NCX, apply a potent blocker like Nickel (Ni2+) or Cadmium (Cd2+) to the bath solution and repeat the voltage protocol. The "Ni2+-sensitive current" (the difference between the total current and the current in the presence of Ni2+) is taken as I_NCX.
-
Data Analysis: Normalize the current amplitude to cell capacitance (measured in pA/pF) to account for differences in cell size.
This technique is used to quantify the relative amount of NCX1 protein in tissue or cell lysates.
-
Protein Extraction: Homogenize heart tissue or lyse isolated cardiomyocytes in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Quantification: Determine the total protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Incubate the membrane in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for NCX1 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponding to NCX1 (~110-120 kDa) is proportional to its protein level.
-
Normalization: Re-probe the membrane for a loading control protein (e.g., GAPDH or α-Tubulin) to ensure equal protein loading across lanes.
Conclusion
The Na+/Ca2+ Exchanger 1 is a central regulator of cardiac myocyte Ca2+ homeostasis and a key determinant of both mechanical and electrical function. While the specific entity "this compound" remains unidentified, the study of NCX1 inhibition through established pharmacological and genetic tools has provided invaluable insights. Inhibiting NCX1 can lead to increased SR Ca2+ load but also carries the risk of diastolic Ca2+ overload and arrhythmogenesis through action potential prolongation. However, in specific contexts such as ischemia-reperfusion, inhibiting reverse-mode Ca2+ entry via NCX can be cardioprotective. The complex and context-dependent outcomes of modulating this exchanger underscore its importance as a therapeutic target and necessitate continued research to develop more selective and safer modulators for the treatment of cardiovascular disease.
References
Investigating the Sodium-Calcium Exchanger 1 (NCX1) in Kidney Disease Models: A Technical Guide
Disambiguation Note: Initial searches for "Ncx1-IN-1" did not yield specific information, suggesting it may be a novel or unlisted compound. This guide will therefore focus on the broader role of the Na+/Ca2+ exchanger 1 (NCX1) and its well-characterized inhibitors, such as SEA0400 and KB-R7943, in the context of kidney disease models.
Introduction
The sodium-calcium exchanger 1 (NCX1) is a critical plasma membrane transport protein that plays a pivotal role in maintaining intracellular calcium homeostasis.[1] In the kidney, NCX1 is predominantly expressed on the basolateral membrane of the distal convoluted tubule (DCT) and connecting tubule (CNT) cells.[2][3] It is a bidirectional transporter, mediating the exchange of three sodium ions for one calcium ion.[1] In its "forward" mode, it extrudes calcium from the cell, contributing significantly to renal calcium reabsorption.[2] Conversely, under certain pathological conditions, it can operate in a "reverse" mode, leading to calcium influx and subsequent cellular dysfunction. This technical guide provides an in-depth overview of the role of NCX1 in various kidney disease models and the methodologies used to investigate its function.
Data Presentation: Quantitative Effects of NCX1 Inhibition
The following tables summarize the quantitative data from studies investigating the effects of NCX1 inhibitors in different kidney disease models.
Table 1: Effects of SEA0400 on Ischemia-Reperfusion Injury in Mouse Ventricular Myocytes (as a model for cellular injury)
| Parameter | Condition | Treatment | Result | Fold Change/Percentage | p-value | Reference |
| Inward NCX Current | Ischemia | - | -0.04 ± 0.01 nA to 0 nA | - | - | |
| Outward NCX Current | Ischemia | - | 0.23 ± 0.08 nA to 0.11 ± 0.03 nA | - | - | |
| Outward NCX Current | Reperfusion | - | 0.23 ± 0.08 nA to 0.49 ± 0.12 nA | ~2.13 | - | |
| Intracellular Ca2+ ([Ca2+]i) | Ischemia | - | Increase | 138 ± 7% | <0.01 | |
| Intracellular Ca2+ ([Ca2+]i) | Reperfusion | - | Increase | 210 ± 11% | <0.01 | |
| NCX Current (Inward) | Ischemia/Reperfusion | SEA0400 | Inhibition | EC50: 31 nM | - | |
| NCX Current (Outward) | Ischemia/Reperfusion | SEA0400 | Inhibition | EC50: 28 nM | - |
Table 2: Effects of KB-R7943 on Contrast-Induced Acute Kidney Injury (CI-AKI) in a Rat Model
| Parameter | Group | Treatment | Result | p-value | Reference |
| Serum Creatinine (Scr) | CI-AKI | - | Increased | - | |
| Renal ET-1 | CI-AKI | - | Increased | - | |
| Renal Malondialdehyde (MDA) | CI-AKI | - | Increased | - | |
| Renal Catalase (CAT) | CI-AKI | - | Increased | - | |
| Renal Blood Vessel Resistance Index (RI) | CI-AKI | - | Increased | - | |
| Serum Creatinine (Scr) | CI-AKI | KB-R7943 (5 or 10 mg/kg) | Suppressed increase | - | |
| Renal Blood Vessel Resistance Index (RI) | CI-AKI | KB-R7943 (5 or 10 mg/kg) | Suppressed increase | - | |
| Renal Tubular Necrosis and Apoptosis | CI-AKI | KB-R7943 (5 or 10 mg/kg) | Significantly and dose-dependently attenuated | - | |
| Renal ET-1 | CI-AKI | KB-R7943 (5 or 10 mg/kg) | Significantly suppressed increment | - | |
| Renal MDA and CAT | CI-AKI | KB-R7943 (5 or 10 mg/kg) | Significantly suppressed increment | - |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of NCX1 in kidney disease models.
Western Blot Analysis of NCX1
Objective: To determine the protein expression levels of NCX1 in kidney tissue or cultured cells.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with freshly added protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against NCX1 (e.g., Proteintech 28447-1-AP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation:
-
Tissues: Homogenize kidney tissue in ice-cold lysis buffer.
-
Cells: Wash cultured cells with ice-cold PBS, then lyse with lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE:
-
Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
Load samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary NCX1 antibody (e.g., diluted 1:1000-1:8000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qPCR) for Ncx1 mRNA
Objective: To measure the relative abundance of Ncx1 mRNA in kidney tissue or cells.
Materials:
-
TRIzol reagent or other RNA extraction kit
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
qPCR primers for Ncx1 and a reference gene (e.g., TBP or GAPDH)
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR instrument
Protocol:
-
RNA Extraction: Isolate total RNA from kidney tissue or cells using TRIzol reagent according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit.
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for Ncx1 or the reference gene, and SYBR Green/TaqMan master mix.
-
Example Primer Pair (Mouse Ncx1): Forward: 5'-GCTCTTCCTCTCCCAGATCTTC-3', Reverse: 5'-TCTTCAGCTCGGTCAGGATG-3' (Note: Primer sequences should always be validated).
-
-
Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both Ncx1 and the reference gene.
-
Calculate the relative expression of Ncx1 using the 2^-ΔΔCt method, normalizing to the reference gene and a control sample.
-
Immunofluorescence Staining for NCX1
Objective: To visualize the localization of NCX1 protein in kidney tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) or frozen kidney tissue sections
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration (for FFPE)
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking solution (e.g., 10% normal serum in PBS with 0.1% Tween 20)
-
Primary antibody against NCX1
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Sample Preparation:
-
FFPE Sections: Deparaffinize sections in xylene and rehydrate through a graded ethanol series.
-
Frozen Sections: Fix with 4% paraformaldehyde.
-
-
Antigen Retrieval (for FFPE): Heat the slides in citrate buffer to unmask the antigen epitopes.
-
Blocking: Block the sections with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the primary NCX1 antibody (e.g., diluted 1:200-1:1600) overnight at 4°C.
-
Washing: Wash the sections three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Counterstaining: Stain the nuclei with DAPI for 5-10 minutes.
-
Mounting: Mount the coverslips using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
TUNEL Assay for Apoptosis
Objective: To detect DNA fragmentation, a hallmark of apoptosis, in kidney tissue.
Materials:
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffers)
-
Proteinase K (optional, for permeabilization)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
DAPI or other nuclear counterstain
Protocol:
-
Sample Preparation and Permeabilization:
-
Prepare tissue sections as for immunofluorescence.
-
Permeabilize the cells to allow entry of the TdT enzyme, for example, with Proteinase K or Triton X-100.
-
-
TUNEL Reaction:
-
Incubate the sections with the TUNEL reaction mixture (TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.
-
-
Washing: Wash the sections with PBS to remove unincorporated nucleotides.
-
Detection:
-
If using a directly labeled fluorophore, proceed to counterstaining.
-
If using an indirect method (e.g., biotin-labeled dUTPs), incubate with a streptavidin-fluorophore conjugate.
-
-
Counterstaining and Mounting: Counterstain with DAPI and mount as described for immunofluorescence.
-
Analysis: Quantify the number of TUNEL-positive cells per field of view to assess the extent of apoptosis.
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
References
Ncx1-IN-1: A Potential Therapeutic Agent for Modulating Cellular Calcium Homeostasis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The sodium-calcium exchanger 1 (NCX1) is a critical plasma membrane transporter responsible for maintaining intracellular calcium homeostasis in a multitude of cell types, particularly in excitable tissues like the heart and brain. Its dysregulation is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurological conditions, and cancer. Consequently, NCX1 has emerged as a promising therapeutic target. This technical guide provides a comprehensive overview of Ncx1-IN-1, a designated inhibitor of NCX1. Due to the limited publicly available data specific to this compound, this document leverages in-depth information from the well-characterized and structurally related NCX1 inhibitors, KB-R7943 and SEA0400, as proxies to delineate the potential mechanism of action, experimental evaluation, and therapeutic utility of this compound. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies targeting cellular calcium dysregulation.
Introduction to NCX1
The sodium-calcium exchanger (NCX) is a family of membrane proteins that facilitates the bidirectional transport of sodium (Na+) and calcium (Ca2+) ions across the plasma membrane[1][2]. The most ubiquitously expressed isoform, NCX1, plays a pivotal role in cellular Ca2+ homeostasis[1][2]. NCX1 operates in two primary modes:
-
Forward mode (Ca2+ efflux): Extrudes one Ca2+ ion from the cytoplasm in exchange for the influx of three Na+ ions. This is the predominant mode under normal physiological conditions, helping to maintain low intracellular Ca2+ levels[1][2].
-
Reverse mode (Ca2+ influx): Imports one Ca2+ ion into the cytoplasm in exchange for the efflux of three Na+ ions. This mode can be activated under pathological conditions such as ischemia, where intracellular Na+ concentration is elevated, leading to detrimental Ca2+ overload[1][2].
Dysfunctional NCX1 activity, particularly an overactive reverse mode, is associated with cellular damage in various disease states, including cardiac hypertrophy, ischemia-reperfusion injury, and neuronal excitotoxicity[1][2][3]. Therefore, inhibition of NCX1 represents a viable therapeutic strategy to mitigate Ca2+-mediated cellular injury.
This compound and Representative NCX1 Inhibitors
This compound (also referred to as Compound 6) has been identified as an inhibitor of the Na+/Ca2+ exchanger[4]. While specific data on this compound is emerging, a comprehensive understanding of its potential can be derived from the extensive research on other potent NCX1 inhibitors, namely KB-R7943 and SEA0400. These compounds have been instrumental in elucidating the physiological and pathological roles of NCX1.
Data Presentation: Quantitative Analysis of Representative NCX1 Inhibitors
The following tables summarize the key quantitative data for KB-R7943 and SEA0400, offering a comparative look at their inhibitory profiles across different biological systems.
Table 1: Inhibitory Concentration (IC50) of KB-R7943 on NCX and other targets
| Target | IC50 | Cell/System Type | Reference |
| Reverse mode NCX | 5.7 ± 2.1 µM | Cultured hippocampal neurons | [5][6][7] |
| N-methyl-D-aspartate (NMDA) Receptor | 13.4 ± 3.6 µM | Cultured hippocampal neurons | [5][6] |
| Mitochondrial Complex I | 11.4 ± 2.4 µM | Cultured hippocampal neurons | [5][6] |
| Mitochondrial Ca2+ Uniporter (MCU) | 5.5 ± 1.3 µM | Permeabilized HeLa cells | [8] |
| Voltage-gated Na+ current (late component) | ~1 µM | GH3 cells | [9] |
Table 2: Inhibitory Concentration (IC50) of SEA0400 on NCX
| Target | IC50 | Cell/System Type | Reference |
| NCX in rat astrocytes | 5 nM | Cultured rat astrocytes | |
| NCX in rat microglia | 8.3 nM | Cultured rat microglia | |
| NCX in cultured neurons | 33 nM | Cultured neurons | [10] |
| NCX in canine cardiac sarcolemmal vesicles | 90 nM | Canine cardiac sarcolemmal vesicles | |
| NCX in rat cardiomyocytes | 92 nM | Rat cardiomyocytes | |
| NMDA-activated currents | ~27 nM | Cortical neurons | [11] |
Signaling Pathways Modulated by NCX1 Inhibition
Inhibition of NCX1 can impact several critical signaling pathways involved in both physiological and pathological processes.
NCX1 in Cardiac Hypertrophy
In cardiac hypertrophy, NCX1 expression is often upregulated[1][3]. This contributes to altered Ca2+ handling and can lead to contractile dysfunction and arrhythmias[12]. The signaling pathways leading to NCX1 upregulation in cardiac hypertrophy are complex and involve transcription factors and kinases.
Caption: Signaling pathways leading to NCX1 upregulation in cardiac hypertrophy.
NCX1 in Neuronal Differentiation
NCX1 plays a crucial role in neuronal differentiation induced by nerve growth factor (NGF). During this process, NCX1 expression is upregulated, which in turn modulates intracellular Ca2+ levels and activates downstream signaling cascades like the PI3K/Akt pathway, promoting neurite outgrowth[13][14].
Caption: Role of NCX1 in NGF-induced neuronal differentiation.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of NCX1 inhibitors. The following sections provide methodologies for key in vitro and in vivo experiments, primarily based on studies involving KB-R7943 and SEA0400.
In Vitro Assays
This protocol describes the use of a fluorescent Ca2+ indicator, Fura-2 AM, to measure changes in [Ca2+]i in response to an NCX1 inhibitor.
-
Cell Preparation:
-
Culture cells (e.g., cultured hippocampal neurons, cardiomyocytes, or a relevant cell line) on glass coverslips or in a 96-well plate.
-
Load cells with 2-5 µM Fura-2 AM in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
-
Fluorescence Measurement:
-
Mount the coverslip onto a perfusion chamber on an inverted microscope equipped for ratiometric fluorescence imaging, or place the 96-well plate in a fluorescence plate reader.
-
Excite the cells alternately at 340 nm and 380 nm, and measure the emission at 510 nm.
-
Establish a stable baseline fluorescence ratio (F340/F380).
-
To induce reverse mode NCX activity (if desired), cells can be perfused with a low-Na+, high-Ca2+ solution or treated with an agent that increases intracellular Na+ (e.g., gramicidin (B1672133) in the presence of ouabain)[7].
-
Apply this compound (or the test inhibitor) at the desired concentration and record the change in the F340/F380 ratio. A decrease in the ratio indicates a reduction in [Ca2+]i, while inhibition of a rise in the ratio suggests a blockade of Ca2+ influx.
-
This technique allows for the direct measurement of NCX currents (INCX) and the effect of inhibitors.
-
Cell Preparation:
-
Plate cells at a low density to allow for easy patching of individual cells.
-
Use a standard whole-cell patch-clamp setup with an amplifier, micromanipulator, and data acquisition system.
-
-
Solutions:
-
External Solution (for outward current - reverse mode): Typically contains low Na+ and a defined Ca2+ concentration (e.g., in mM: 140 NMDG-Cl, 1 CaCl2, 2 MgCl2, 10 HEPES, 5 glucose; pH 7.4).
-
Pipette Solution (for outward current - reverse mode): Contains high Na+ to drive the reverse mode (e.g., in mM: 100 Na-aspartate, 20 NaCl, 20 HEPES, 2 MgATP, 0.1 EGTA; pH 7.2).
-
External Solution (for inward current - forward mode): Typically contains physiological Na+ and Ca2+ (e.g., in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4).
-
Pipette Solution (for inward current - forward mode): Contains low Na+ and a defined high Ca2+ concentration to drive the forward mode (e.g., in mM: 120 Cs-aspartate, 20 TEA-Cl, 10 HEPES, 5 MgATP, and a Ca2+-EGTA buffer to set a specific free [Ca2+]i; pH 7.2).
-
-
Recording Protocol:
-
Establish a whole-cell recording configuration.
-
Clamp the cell at a holding potential (e.g., -60 mV).
-
Apply a voltage ramp or step protocol to elicit INCX.
-
After recording a stable baseline current, perfuse the cell with the external solution containing the NCX1 inhibitor.
-
Record the change in INCX amplitude to determine the inhibitory effect.
-
In Vivo Studies
This model is used to assess the cardioprotective effects of NCX1 inhibitors.
-
Animal Preparation:
-
Anesthetize adult male Sprague-Dawley rats.
-
Intubate and ventilate the animals.
-
Perform a left thoracotomy to expose the heart.
-
-
Ischemia-Reperfusion Protocol:
-
Ligate the left anterior descending (LAD) coronary artery for a defined period (e.g., 30 minutes) to induce ischemia.
-
Administer the NCX1 inhibitor (e.g., SEA0400) intravenously or intraperitoneally at a specific time point before or during ischemia, or at the onset of reperfusion. A vehicle control group should be included.
-
Remove the ligature to allow for reperfusion (e.g., for 2 hours).
-
-
Outcome Measures:
-
Infarct Size Measurement: At the end of reperfusion, excise the heart and perfuse it with a triphenyltetrazolium (B181601) chloride (TTC) solution. The non-infarcted tissue will stain red, while the infarcted area will remain pale. Calculate the infarct size as a percentage of the area at risk.
-
Cardiac Function Assessment: Monitor hemodynamic parameters such as left ventricular developed pressure (LVDP) and heart rate throughout the experiment.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for evaluating a novel NCX1 inhibitor like this compound.
Caption: A generalized workflow for the preclinical evaluation of an NCX1 inhibitor.
Conclusion
This compound holds potential as a therapeutic agent for a variety of disorders characterized by dysregulated intracellular calcium. While specific data on this compound is limited, the extensive research on representative NCX1 inhibitors like KB-R7943 and SEA0400 provides a robust framework for its investigation. The experimental protocols and an understanding of the key signaling pathways outlined in this guide offer a solid foundation for researchers and drug developers to explore the therapeutic utility of this compound and other novel NCX1 inhibitors. Further research is warranted to fully characterize the pharmacological profile of this compound and to validate its efficacy and safety in relevant preclinical models.
References
- 1. Regulation of Ncx1 gene expression in the normal and hypertrophic heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are NCX1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Regulation of Ncx1 Gene Expression in the Normal and Hypertrophic Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. KB-R7943, an inhibitor of the reverse Na+ /Ca2+ exchanger, blocks N-methyl-D-aspartate receptor and inhibits mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. KB-R7943, an inhibitor of the reverse Na+/Ca2+ exchanger, blocks N-methyl-D-aspartate receptor and inhibits mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The plasma membrane Na+/Ca2+ exchange inhibitor KB-R7943 is also a potent inhibitor of the mitochondrial Ca2+ uniporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Frontiers | Selective inhibitor of sodium-calcium exchanger, SEA0400, affects NMDA receptor currents and abolishes their calcium-dependent block by tricyclic antidepressants [frontiersin.org]
- 12. β-Adrenergic Receptor Stimulated Ncx1 Upregulation is Mediated via a CaMKII/AP-1 Signaling Pathway in Adult Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Involvement of the Na+/Ca2+ exchanger isoform 1 (NCX1) in neuronal growth factor (NGF)-induced neuronal differentiation through Ca2+-dependent Akt phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Sodium-Calcium Exchanger 1 (NCX1) Inhibitor SEA0400: A Technical Guide for Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sodium-calcium exchanger 1 (NCX1), a critical regulator of intracellular calcium homeostasis, plays a pivotal role in the pathophysiology of numerous diseases, including cardiovascular disorders, neurological conditions, and cancer. As a bidirectional transporter, NCX1 facilitates the exchange of sodium (Na+) and calcium (Ca2+) ions across the plasma membrane. Under physiological conditions, it primarily operates in the "forward mode," extruding Ca2+ to maintain low intracellular concentrations. However, under pathological conditions such as ischemia, the exchanger can reverse, leading to Ca2+ influx and subsequent cellular injury. This central role in calcium dysregulation has made NCX1 a compelling target for therapeutic intervention.
This technical guide focuses on SEA0400, a potent and selective inhibitor of NCX1, providing an in-depth resource for its application in basic research. While the specific compound "Ncx1-IN-1" was not identified in the literature, SEA0400 represents a well-characterized tool for investigating NCX1 function. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant signaling pathways and workflows.
Mechanism of Action of SEA0400
SEA0400 is a benzyloxyphenyl derivative that acts as a potent and selective inhibitor of the Na+/Ca2+ exchanger, with a preferential inhibitory effect on the NCX1 isoform. It allosterically inhibits NCX1 by binding to a negatively charged cavity within the transmembrane region. This binding stabilizes the exchanger in an inward-facing conformation, which promotes Na+-dependent inactivation and hinders the conformational changes necessary for ion transport. Notably, SEA0400 preferentially inhibits the reverse (Ca2+ influx) mode of NCX1, making it a valuable tool for studying pathologies associated with Ca2+ overload.
Quantitative Data: Comparative Inhibitory Potency of NCX1 Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of SEA0400 and other common NCX inhibitors against the three NCX isoforms. This data is crucial for selecting the appropriate inhibitor and concentration for specific experimental needs.
| Inhibitor | NCX1 IC50 | NCX2 IC50 | NCX3 IC50 | Reference |
| SEA0400 | 5 - 92 nM | - | - | |
| SN-6 | 2.9 µM | 16 µM | 8.6 µM | |
| YM-244769 | 68 nM | 96 nM | 18 nM | |
| KB-R7943 | 5.7 µM (reverse mode) | - | - |
Experimental Protocols
In Vitro NCX Activity Assay using 45Ca2+ Uptake
This protocol is adapted from studies characterizing benzyloxyphenyl NCX inhibitors and is suitable for determining the inhibitory effect of compounds like SEA0400 on NCX1 activity in transfected cell lines.
Objective: To measure the inhibition of Na+ -dependent 45Ca2+ uptake via NCX1.
Materials:
-
HEK293 cells stably transfected with human NCX1.
-
Culture medium: DMEM supplemented with 10% FBS, penicillin/streptomycin.
-
Na+-loading buffer: 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 10 mM glucose, 10 mM HEPES-Tris (pH 7.4).
-
Uptake buffer: 140 mM KCl, 1 mM MgCl2, 10 mM glucose, 10 mM HEPES-Tris (pH 7.4), supplemented with 40 µM 45CaCl2.
-
Wash buffer: 140 mM KCl, 1 mM EGTA.
-
Lysis buffer: 0.1 N NaOH, 0.1% SDS.
-
SEA0400 stock solution (in DMSO).
Procedure:
-
Seed NCX1-transfected HEK293 cells in 24-well plates and grow to confluence.
-
Wash cells twice with Na+-loading buffer.
-
Pre-incubate cells for 10 minutes at 37°C with Na+-loading buffer containing various concentrations of SEA0400 or vehicle (DMSO).
-
Initiate the uptake reaction by replacing the pre-incubation buffer with the uptake buffer containing the same concentrations of SEA0400 or vehicle.
-
After 10 seconds, terminate the reaction by aspirating the uptake buffer and washing the cells three times with ice-cold wash buffer.
-
Lyse the cells with lysis buffer.
-
Determine the amount of 45Ca2+ in the cell lysates by liquid scintillation counting.
-
Calculate the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Electrophysiological Measurement of NCX Current (INCX)
This protocol, based on whole-cell patch-clamp techniques, allows for the direct measurement of the effect of SEA0400 on the electrical current generated by NCX1.
Objective: To measure the inhibition of outward and inward INCX in isolated cardiomyocytes or transfected cells.
Materials:
-
Isolated ventricular myocytes or NCX1-transfected cells.
-
External solution: Na+- and Ca2+-containing Tyrode's solution.
-
Pipette solution: K+-based solution with a defined free Ca2+ concentration (buffered with EGTA) and Na+ concentration.
-
Patch-clamp amplifier and data acquisition system.
-
SEA0400 stock solution.
Procedure:
-
Establish a whole-cell patch-clamp configuration on an isolated cell.
-
Voltage-clamp the cell at a holding potential of -40 mV.
-
Apply a ramp protocol (e.g., from +60 mV to -120 mV) to elicit INCX.
-
Record baseline INCX.
-
Perfuse the cell with the external solution containing the desired concentration of SEA0400.
-
Record INCX in the presence of the inhibitor.
-
To measure the outward (reverse mode) current specifically, use a Na+-free pipette solution and apply a depolarizing voltage step.
-
To measure the inward (forward mode) current, use a pipette solution containing Na+ and apply a hyperpolarizing voltage step.
-
Analyze the current-voltage relationship and the magnitude of inhibition.
Signaling Pathways and Experimental Workflows
NCX1 Inhibition in Neuroprotection
In neurological conditions like stroke, excessive glutamate (B1630785) release leads to NMDA receptor activation and Ca2+ overload, a major contributor to neuronal cell death. The reverse mode of NCX1 can exacerbate this Ca2+ influx. Inhibitors like SEA0400 are being investigated for their neuroprotective potential by blocking this detrimental Ca2+ entry.
Caption: Signaling pathway of NCX1-mediated neuronal injury and its inhibition by SEA0400.
Experimental Workflow for Assessing Neuroprotection
The following workflow outlines a typical experiment to evaluate the neuroprotective effects of an NCX1 inhibitor in an in vitro model of ischemia.
Caption: Workflow for evaluating the neuroprotective effects of an NCX1 inhibitor.
NCX1 in Cardiac Arrhythmias
In certain cardiac arrhythmias, elevated intracellular Na+ can promote reverse mode NCX1 activity, leading to Ca2+ overload and delayed afterdepolarizations (DADs), which can trigger arrhythmias. Selective NCX1 inhibitors can potentially suppress these arrhythmogenic events.
Caption: Role of reverse mode NCX1 in arrhythmogenesis and the inhibitory action of SEA0400.
Conclusion
SEA0400 and other selective NCX1 inhibitors are invaluable tools for dissecting the complex roles of NCX1 in health and disease. Their ability to modulate intracellular Ca2+ dynamics provides a powerful approach for investigating a wide range of cellular processes. This guide provides a foundational resource for researchers embarking on studies involving the pharmacological inhibition of NCX1, with the goal of facilitating robust and reproducible experimental design. As research in this field continues to evolve, the development of even more isoform-selective and mode-specific inhibitors will further refine our understanding of NCX1's multifaceted functions.
An In-depth Technical Guide to the Pharmacology of NCX1 Inhibitors
Disclaimer: The compound "Ncx1-IN-1" is not referenced in the current scientific literature. This guide will focus on the pharmacology of well-characterized and potent inhibitors of the Sodium-Calcium Exchanger 1 (NCX1), such as SEA0400 and KB-R7943, as representative examples of this class of molecules. These compounds are pivotal tools for researchers, scientists, and drug development professionals investigating the physiological and pathological roles of NCX1.
Introduction to NCX1
The Sodium-Calcium Exchanger 1 (NCX1) is a critical plasma membrane protein responsible for maintaining calcium homeostasis in a variety of cell types, particularly in excitable tissues like the heart and brain.[1] It facilitates the electrogenic exchange of three sodium ions (Na+) for one calcium ion (Ca2+) across the cell membrane. NCX1 can operate in two modes: the "forward mode," which extrudes Ca2+ from the cell, and the "reverse mode," which allows Ca2+ to enter the cell.[2] The direction of ion transport is dictated by the transmembrane electrochemical gradients for Na+ and Ca2+. Dysregulation of NCX1 activity is implicated in numerous pathological conditions, including cardiac arrhythmias, ischemia-reperfusion injury, and neurological disorders, making it a compelling therapeutic target.[2][3]
Pharmacology of Representative NCX1 Inhibitors
SEA0400 is a potent and highly selective inhibitor of NCX1.[4] It exhibits a preference for NCX1 over other isoforms like NCX2 and NCX3.[5]
Mechanism of Action: Recent cryo-electron microscopy studies have elucidated the structural basis of SEA0400's inhibitory action. SEA0400 binds to a pocket within the transmembrane domain of NCX1.[1][6] This binding stabilizes the exchanger in an inward-facing conformation, which in turn promotes Na+-dependent inactivation of the transporter.[1][6][7][8] By locking the exchanger in this inactive state, SEA0400 effectively blocks the conformational changes necessary for ion transport.[1][7][8] The inhibitory potency of SEA0400 is linked to the rate of Na+-dependent inactivation; exchangers with accelerated inactivation show hypersensitivity to the drug.[5]
KB-R7943 is another widely used NCX inhibitor, primarily recognized for its inhibition of the reverse (Ca2+ influx) mode of the exchanger.[3][9] It is an isothiourea derivative and has been instrumental in studying the pathological roles of reverse mode NCX activity.[9]
Mechanism of Action: While effective as an NCX inhibitor, KB-R7943 is known to have off-target effects, including the inhibition of N-methyl-D-aspartate (NMDA) receptors and mitochondrial complex I.[9][10] This lack of specificity is a critical consideration when interpreting experimental results. In the context of cancer biology, KB-R7943 has been shown to induce cell death by activating the JNK signaling pathway and blocking autophagic flux.[11]
Quantitative Data
The following tables summarize the inhibitory potency of SEA0400 and KB-R7943 across various experimental systems.
Table 1: Inhibitory Potency (IC50/EC50) of SEA0400 on NCX1
| Cell/Tissue Type | Assay | Potency | Reference |
| Rat Astrocytes | Na+-dependent Ca2+ uptake | 5.0 nM | [4] |
| Rat Microglia | Na+-dependent Ca2+ uptake | 8.3 nM | [4] |
| Rat Cultured Neurons | Na+-dependent Ca2+ uptake | 33 nM | [4] |
| Canine Cardiac Sarcolemmal Vesicles | NCX activity | 90 nM | |
| Rat Cardiomyocytes | NCX activity | 92 nM | |
| Mouse Ventricular Myocytes | Inward NCX current | 31 nM | [12] |
| Mouse Ventricular Myocytes | Outward NCX current | 28 nM | [12] |
| Cortical Neurons | NMDA-activated currents | ~27 nM | [13] |
Table 2: Inhibitory Potency (IC50) of KB-R7943
| Target | Assay | Potency | Reference |
| Reverse Mode NCX | Ion flux in hippocampal neurons | 5.7 µM | [9][10] |
| NMDA Receptor | Ion currents in hippocampal neurons | 13.4 µM | [9][10] |
| Neuronal Respiration | 2,4-dinitrophenol-stimulated | 11.4 µM | [9][10] |
| NCX1 | Ca2+ uptake | 2.9 µM | [14] |
| NCX2 | Ca2+ uptake | 16 µM | [14] |
| NCX3 | Ca2+ uptake | 8.6 µM | [14] |
Signaling Pathways
NCX1 inhibition can modulate various intracellular signaling pathways.
SEA0400 has been shown to prevent the phosphorylation of ERK and p38 MAPK that is induced by sodium nitroprusside in a Ca2+-dependent manner.[4]
In prostate cancer cells, KB-R7943 induces cell death by downregulating the PI3K/AKT/mTOR pathway and upregulating the JNK pathway.[11] Chronic administration in cardiac tissue can lead to the formation of an NCX1-p38 complex, suggesting a role in activity-dependent signal transduction.[15]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of NCX1 inhibitor pharmacology.
This method is commonly used to determine the potency of NCX inhibitors.
Objective: To measure Na+-dependent 45Ca2+ uptake in cells expressing NCX1.
Protocol:
-
Cell Culture: Culture fibroblasts or other suitable host cells transfected with the cDNA for the desired NCX isoform (e.g., NCX1).
-
Na+ Loading: Incubate the cells in a Na+-rich medium to load the cytoplasm with Na+. This is often achieved using a Na+ ionophore like monensin (B1676710) in a choline-substituted, Na+-free medium, followed by washing.
-
Initiation of Uptake: Initiate the reverse mode of NCX by rapidly switching the cells to a Na+-free, K+-rich medium containing 45Ca2+.
-
Incubation with Inhibitor: Perform parallel experiments where cells are pre-incubated with various concentrations of the test inhibitor (e.g., SEA0400) before and during the 45Ca2+ uptake period.
-
Termination of Uptake: Stop the reaction at a defined time point (e.g., 1 minute) by rapidly washing the cells with an ice-cold stop solution (e.g., LaCl3-containing buffer) to remove extracellular 45Ca2+.
-
Quantification: Lyse the cells and measure the intracellular 45Ca2+ using a scintillation counter.
-
Data Analysis: Plot the 45Ca2+ uptake as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]
Whole-cell patch-clamp is a powerful technique to directly measure the electrogenic activity of NCX.
Objective: To measure outward NCX1 currents and their inhibition by a test compound.
Protocol:
-
Cell Preparation: Isolate single cells (e.g., ventricular myocytes or transfected HEK293 cells) and establish a whole-cell patch-clamp configuration.
-
Solution Composition: Use an internal (pipette) solution containing a high concentration of Na+ (e.g., 100 mM) and a low concentration of Ca2+ to favor the outward current (Ca2+ influx). The external solution should initially be Na+-free (e.g., substituted with Li+ or Cs+) to prevent NCX activity.
-
Eliciting NCX Current: Rapidly switch the external solution to one containing Na+ to activate the outward NCX current.
-
Inhibitor Application: After recording a stable baseline current, apply the NCX inhibitor (e.g., SEA0400) to the external solution and record the change in current amplitude.
-
Data Analysis: Measure the peak and steady-state current before and after inhibitor application. The percentage of inhibition can be calculated to determine the compound's efficacy. Dose-response curves can be generated to calculate EC50 values.[12]
Conclusion
Inhibitors of NCX1 are invaluable pharmacological tools for dissecting the complex roles of this ion exchanger in health and disease. Compounds like SEA0400, with its high potency and selectivity, provide a clear window into the function of NCX1. In contrast, less selective agents like KB-R7943, while historically important, require careful experimental design to account for their off-target effects. The continued development of novel, isoform-selective NCX inhibitors holds significant promise for therapeutic interventions in a range of cardiovascular and neurological disorders.
References
- 1. Structural mechanisms of PIP2 activation and SEA0400 inhibition in human cardiac sodium-calcium exchanger NCX1 | eLife [elifesciences.org]
- 2. Na+/Ca2+ exchange inhibitors: a new class of calcium regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of KB-R7943: a Na+-Ca2+ exchange inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Molecular determinants of Na+/Ca2+ exchange (NCX1) inhibition by SEA0400 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural mechanisms of PIP2 activation and SEA0400 inhibition in human cardiac sodium-calcium exchanger NCX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural mechanisms of PIP2 activation and SEA0400 inhibition in human cardiac sodium-calcium exchanger NCX1 [elifesciences.org]
- 8. Structural mechanisms of PIP2 activation and SEA0400 inhibition in human cardiac sodium-calcium exchanger NCX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KB-R7943, an inhibitor of the reverse Na+/Ca2+ exchanger, blocks N-methyl-D-aspartate receptor and inhibits mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KB-R7943, an inhibitor of the reverse Na+ /Ca2+ exchanger, blocks N-methyl-D-aspartate receptor and inhibits mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The reverse-mode NCX1 activity inhibitor KB-R7943 promotes prostate cancer cell death by activating the JNK pathway and blocking autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SEA0400, a novel Na+/Ca2+ exchanger inhibitor, reduces calcium overload induced by ischemia and reperfusion in mouse ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective inhibitor of sodium-calcium exchanger, SEA0400, affects NMDA receptor currents and abolishes their calcium-dependent block by tricyclic antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Chronic administration of KB-R7943 induces up-regulation of cardiac NCX1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of NCX1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sodium-Calcium Exchanger 1 (NCX1) is a critical transmembrane protein involved in maintaining calcium homeostasis in various cell types, particularly in cardiomyocytes and neurons. It operates in two modes: a forward mode that extrudes calcium (Ca2+) out of the cell and a reverse mode that brings Ca2+ into the cell. Under pathological conditions such as ischemia-reperfusion injury, the reverse mode of NCX1 can become dominant, leading to intracellular Ca2+ overload and subsequent cellular damage. Consequently, inhibitors of NCX1 are being actively investigated as potential therapeutic agents for a range of cardiovascular and neurological disorders.
While a specific compound designated "Ncx1-IN-1" is not prominently documented in scientific literature, this document provides a comprehensive overview and protocols for several well-characterized NCX1 inhibitors that have been used in in vivo animal studies. These include KB-R7943, SEA0400, SN-6, and ORM-10962. These notes are intended to serve as a foundational guide for designing and executing in vivo experiments targeting NCX1.
Data Presentation: In Vivo Dosages of NCX1 Inhibitors
The following table summarizes the reported in vivo dosages and administration routes for various NCX1 inhibitors in different animal models.
| Inhibitor | Animal Model | Dosage | Administration Route | Key Findings |
| KB-R7943 | Anesthetized Rats | 1 and 10 mg/kg | Intravenous (i.v.) | Dose-dependently reduced the incidence and duration of ventricular fibrillation[1]. |
| Sprague-Dawley Rats | 10 µM | Perfusion (isolated heart) | Showed beneficial effects in ischemia-reperfusion injury[2][3]. | |
| Fischer 344 Rats | 1 nM | Perfusion (isolated heart) | Elicited protective effects against ischemia-reperfusion injury[2][3]. | |
| Hypercholesterolemic Rats | 1 µM | Perfusion (isolated heart) | Reduced infarct size. | |
| Rats | 3 or 10 mg/kg | Oral (p.o.) | Decreased alcohol intake and preference. | |
| SEA0400 | Rats | Not specified in snippets | Not specified in snippets | Reduced infarct volumes after transient middle cerebral artery occlusion. |
| SN-6 | Rats | 3 or 10 mg/kg | Oral (p.o.) | Significantly decreased alcohol intake and preference. |
| ORM-10962 | Guinea Pigs | 0.3 mg/kg | Intravenous (i.v.) | Significantly delayed the development of ventricular extrasystoles and tachycardia. |
Experimental Protocols
General Considerations for In Vivo Studies
-
Dose-Response Studies: It is crucial to perform preliminary dose-response studies to determine the optimal therapeutic dose with minimal toxicity for the specific animal model and disease state being investigated.
-
Vehicle Selection: The choice of vehicle for dissolving the NCX1 inhibitor is critical and should be tested for any physiological effects on its own. Common vehicles include saline, dimethyl sulfoxide (B87167) (DMSO), and polyethylene (B3416737) glycol (PEG).
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Protocol 1: Intravenous Administration of ORM-10962 in Guinea Pigs for Arrhythmia Models
This protocol is based on studies investigating the antiarrhythmic effects of ORM-10962.
Materials:
-
ORM-10962
-
Sterile saline solution (0.9% NaCl)
-
Anesthetic (e.g., pentobarbitone)
-
Syringes and needles (appropriate gauge for guinea pig i.v. injection)
-
Animal scale
-
Heating pad to maintain body temperature
Procedure:
-
Preparation of Dosing Solution:
-
On the day of the experiment, prepare a stock solution of ORM-10962 in a suitable solvent as recommended by the manufacturer.
-
Dilute the stock solution with sterile saline to the final desired concentration for injection. For example, to achieve a dose of 0.3 mg/kg, the final concentration will depend on the injection volume, which should be kept minimal.
-
-
Animal Preparation:
-
Weigh the guinea pig to accurately calculate the dose of both the anesthetic and ORM-10962.
-
Anesthetize the animal using an appropriate anesthetic (e.g., pentobarbitone, 45 mg/kg i.p.).
-
Ensure the animal is properly anesthetized by checking for the absence of a pedal withdrawal reflex.
-
Maintain the animal's body temperature using a heating pad.
-
-
Drug Administration:
-
For intravenous administration, the marginal ear vein or another suitable vessel can be used.
-
Administer the calculated volume of the ORM-10962 solution (0.3 mg/kg) as a bolus injection.
-
In arrhythmia models, the inhibitor is often administered prior to the induction of arrhythmia (e.g., 10 minutes before ouabain (B1677812) infusion).
-
-
Monitoring and Data Collection:
-
Continuously monitor vital signs such as heart rate and blood pressure.
-
Record electrocardiogram (ECG) to assess the effects on cardiac rhythm and the incidence and duration of arrhythmias.
-
Protocol 2: Oral Administration of KB-R7943 in Rats for Behavioral Studies
This protocol is adapted from studies examining the effects of KB-R7943 on alcohol consumption.
Materials:
-
KB-R7943
-
Vehicle (e.g., sterile water or a suspension agent like 0.5% carboxymethylcellulose)
-
Oral gavage needles (appropriate size for rats)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution/Suspension:
-
Weigh the required amount of KB-R7943.
-
Prepare a solution or suspension in the chosen vehicle to the desired concentration (e.g., for a 3 or 10 mg/kg dose). If a suspension is made, ensure it is homogenous by vortexing before each administration.
-
-
Animal Handling and Dosing:
-
Weigh the rat to calculate the required volume of the drug solution/suspension.
-
Gently restrain the rat.
-
Administer the calculated volume orally using a gavage needle. Ensure the needle is inserted carefully to avoid injury to the esophagus.
-
In the referenced study, the drug was administered 30 minutes before the behavioral test.
-
-
Behavioral Observation:
-
Following administration, place the animal in the testing environment.
-
Monitor and record the specific behaviors being studied (e.g., alcohol and water intake) at predetermined time points.
-
Signaling Pathways and Visualization
NCX1 Signaling Pathway
The sodium-calcium exchanger 1 (NCX1) plays a crucial role in regulating intracellular calcium levels. Its activity is bidirectional and depends on the electrochemical gradients of Na+ and Ca2+ across the plasma membrane. In many pathological conditions, particularly those involving ischemia, the reverse mode of NCX1 is upregulated, leading to an influx of Ca2+ which can trigger various downstream signaling cascades leading to cellular injury. Inhibition of this reverse mode is a key therapeutic strategy.
Caption: NCX1 operates bidirectionally, with the reverse mode contributing to Ca²⁺ overload and cellular injury during pathological conditions like ischemia. NCX1 inhibitors block this reverse mode.
Experimental Workflow for In Vivo NCX1 Inhibitor Studies
The following diagram outlines a typical workflow for conducting in vivo studies with NCX1 inhibitors.
Caption: A generalized workflow for in vivo studies of NCX1 inhibitors, from initial planning and dose determination to experimental execution and data analysis.
References
- 1. [Effects of KB-R7943, a novel Na+/Ca2+ exchange inhibitor, on myocardial ischemia/reperfusion injury] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Very low dose of the Na(+)/Ca(2+) exchange inhibitor, KB-R7943, protects ischemic reperfused aged Fischer 344 rat hearts: considerable strain difference in the sensitivity to KB-R7943 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ncx1-IN-1 Delivery in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ncx1-IN-1 is a novel small molecule inhibitor of the sodium-calcium exchanger 1 (NCX1). NCX1 is a critical plasma membrane protein involved in maintaining intracellular calcium homeostasis in various tissues, including the heart and brain. Dysregulation of NCX1 activity has been implicated in a range of pathologies, such as cardiac arrhythmias, ischemia-reperfusion injury, and neurological disorders. As a selective inhibitor of NCX1, this compound presents a valuable research tool for investigating the physiological and pathophysiological roles of this exchanger and holds potential as a therapeutic agent.
These application notes provide a summary of the known in vitro activity of this compound and a generalized protocol for its potential delivery in mouse models, based on available data for structurally related compounds. It is critical to note that, to date, no specific in vivo studies detailing the administration of this compound in mouse models have been published. The provided in vivo protocol is therefore an extrapolated guideline and must be optimized and validated for specific experimental needs.
This compound: In Vitro Activity
This compound, also referred to as Compound 6 in the primary literature, is a derivative of the NCX activator Neurounina-1. Unlike its parent compound, this compound has been identified as a selective inhibitor of the reverse mode of NCX1.
Quantitative Data Summary
The following table summarizes the key in vitro activity data for this compound based on studies by Magli E, et al. (2021).
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 (NCX1 reverse mode) | 10 µM | BHK-NCX1 | Fura-2AM video imaging | [1] |
| Effect on NCX1 forward mode | Less efficacious | BHK-NCX1 | Patch-clamp electrophysiology | [1] |
| Effect on NCX3 | No significant modulation | BHK-NCX3 | Patch-clamp & Fura-2AM imaging | [1] |
Signaling Pathway of NCX1
The sodium-calcium exchanger 1 (NCX1) is a bidirectional transporter that can move calcium ions either out of (forward mode) or into (reverse mode) the cell, depending on the electrochemical gradients of Na+ and Ca2+. Its activity is crucial for cellular calcium homeostasis.
Caption: NCX1-mediated ion transport and the inhibitory action of this compound.
Experimental Protocols
In Vitro Inhibition Assay (Fura-2AM Video Imaging)
This protocol is adapted from the methodology described for characterizing this compound (Compound 6)[1].
Objective: To measure the inhibitory effect of this compound on the reverse mode of NCX1 in a cellular context.
Materials:
-
BHK (Baby Hamster Kidney) cells stably expressing NCX1 (BHK-NCX1)
-
Fura-2AM (calcium indicator dye)
-
Pluronic F-127
-
HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 10 mM HEPES, 5 mM glucose, pH 7.4
-
Na+-free HBS: 140 mM N-methyl-D-glucamine (NMDG), 5 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 10 mM HEPES, 5 mM glucose, pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Microscope equipped for ratiometric fluorescence imaging
Procedure:
-
Cell Preparation: Plate BHK-NCX1 cells on glass coverslips and grow to 70-80% confluency.
-
Dye Loading: Incubate cells with 5 µM Fura-2AM and 0.02% Pluronic F-127 in HBS for 45 minutes at 37°C.
-
Washing: Wash the cells three times with HBS to remove extracellular dye.
-
Baseline Measurement: Mount the coverslip on the microscope stage and perfuse with HBS. Record the baseline Fura-2 fluorescence ratio (340/380 nm excitation, 510 nm emission).
-
Induction of Reverse Mode: To induce Ca2+ influx via the reverse mode of NCX1, switch the perfusion to Na+-free HBS. This creates a strong outward Na+ gradient, driving Ca2+ into the cell.
-
Inhibitor Application:
-
Pre-incubate cells with varying concentrations of this compound (e.g., 0.1 to 30 µM) in HBS for 10-15 minutes before switching to Na+-free HBS containing the same concentration of the inhibitor.
-
Alternatively, establish the reverse mode-induced Ca2+ influx and then apply this compound to observe the inhibitory effect.
-
-
Data Analysis: Measure the peak increase in the Fura-2 ratio upon switching to Na+-free buffer in the absence and presence of this compound. Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Proposed In Vivo Delivery Protocol for Mouse Models (Extrapolated)
Disclaimer: The following protocol has not been validated for this compound and is based on published methods for the related benzodiazepinone compound, Neurounina-1, which has been administered to mice via intraperitoneal injection[2][3]. Significant optimization, including solubility, formulation, dosage, and toxicity studies, is required for this compound.
Objective: To administer this compound to mice to investigate its in vivo efficacy in a relevant disease model (e.g., stroke, cardiac ischemia-reperfusion).
Animal Model:
-
Adult male C57BL/6 mice (or other relevant strain for the disease model), 8-10 weeks old, weighing 20-25 g.
Materials:
-
This compound
-
Vehicle solution (e.g., sterile saline with a solubilizing agent like DMSO and a surfactant like Tween 80). The final DMSO concentration should be kept low (e.g., <5%) to avoid toxicity.
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Formulation Preparation:
-
Due to the likely hydrophobic nature of this compound, a formulation will be necessary for in vivo administration. A common starting point for small molecules is a vehicle of DMSO, Tween 80, and saline.
-
Example formulation: Dissolve this compound in DMSO to create a concentrated stock. For administration, dilute the stock in a solution of Tween 80 and sterile saline. A final vehicle composition might be 5% DMSO, 10% Tween 80, and 85% saline.
-
The solubility and stability of this compound in the chosen vehicle must be determined empirically. Sonication may be required to aid dissolution. The final solution should be clear and free of precipitates.
-
-
Dosing:
-
The effective dose of this compound in vivo is unknown. For the related compound Neurounina-1, doses ranging from 0.003 to 30 µg/kg have been used in a mouse model of stroke[3].
-
A dose-response study is essential to determine the optimal dose of this compound. A starting range could be hypothesized based on its in vitro IC50 and the doses used for similar compounds, but this requires careful experimental validation.
-
-
Administration:
-
Route: Intraperitoneal (i.p.) injection is a common and effective route for systemic delivery of small molecules in mice.
-
Volume: The injection volume should be appropriate for the mouse's weight, typically 5-10 µL/g body weight. For a 25 g mouse, this would be 125-250 µL.
-
Procedure:
-
Restrain the mouse appropriately.
-
Lift the mouse by the scruff of the neck to expose the abdomen.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the solution slowly.
-
-
-
Experimental Timeline:
-
The timing of administration will depend on the experimental design. For a therapeutic study in an acute injury model (e.g., stroke), this compound might be administered shortly before, during, or after the induced injury.
-
For chronic models, daily or less frequent administration might be required. The pharmacokinetic profile of this compound will be a critical determinant of the dosing frequency.
-
Experimental Workflow for In Vivo Testing
The following diagram illustrates a general workflow for evaluating a novel compound like this compound in a mouse model.
Caption: Generalized workflow for in vivo evaluation of this compound.
Conclusion
This compound is a selective inhibitor of the reverse mode of NCX1 with demonstrated in vitro activity. While this makes it a promising tool for research, the lack of published in vivo data necessitates a cautious and systematic approach to its application in animal models. The provided protocols offer a starting point based on established methods for similar compounds, but researchers must undertake rigorous validation and optimization to ensure reliable and reproducible results. Further studies are required to elucidate the pharmacokinetic and pharmacodynamic properties of this compound to fully understand its therapeutic potential.
References
Application of Ncx1-IN-1 in Cardiac Hypertrophy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sodium-calcium exchanger 1 (NCX1) is a critical regulator of intracellular calcium homeostasis in cardiomyocytes.[1][2][3] Its expression and activity are often upregulated in cardiac hypertrophy and heart failure, making it a compelling therapeutic target.[2][3] Inhibition of NCX1 is being explored as a strategy to mitigate the pathological remodeling associated with cardiac hypertrophy.
Ncx1-IN-1 has been identified as a selective inhibitor of the Na+/Ca2+ exchanger isoform 1 (NCX1). While its neuroprotective effects have been studied, its direct application in cardiac hypertrophy research is a novel area of investigation. These application notes provide a comprehensive overview of the current knowledge on this compound and detailed protocols to facilitate its study in the context of cardiac hypertrophy.
Disclaimer: There are currently no published studies directly investigating the effects of this compound in cardiac hypertrophy. The following protocols are based on established methodologies for studying other NCX1 inhibitors in cardiac models and should be adapted and validated for this compound.
Mechanism of Action
This compound is a selective inhibitor of the Na+/Ca2+ exchanger 1 (NCX1). In the heart, NCX1 operates in two modes: a forward mode that extrudes Ca2+ from the cell and a reverse mode that brings Ca2+ into the cell. Under pathological conditions such as cardiac hypertrophy, the reverse mode can become more active, contributing to calcium overload and subsequent cellular dysfunction. By inhibiting NCX1, this compound is hypothesized to prevent this detrimental calcium influx, thereby ameliorating hypertrophic signaling pathways.
Data Presentation
Quantitative Data for this compound
The following table summarizes the known quantitative data for this compound from non-cardiac studies. This information is crucial for dose-response studies in cardiac models.
| Parameter | Value | Cell Line | Mode of NCX1 | Reference |
| IC50 | 10 µM | BHK-NCX1 cells | Reverse Mode | Magli E, et al. J Med Chem. 2021 |
Comparative IC50 Values of Various NCX Inhibitors
This table provides a comparison of this compound with other commonly used NCX inhibitors.
| Inhibitor | Target(s) | IC50 | Reference |
| This compound | NCX1 | 10 µM (reverse mode) | Magli E, et al. J Med Chem. 2021 |
| SEA0400 | NCX1, NCX2, NCX3 | 5-33 nM | ProbeChem |
| KB-R7943 | NCX (preferential for NCX3) | ~1-5 µM | ProbeChem |
| ORM-11372 | NCX1.1 | 5 nM (reverse), 6 nM (forward) | ProbeChem |
| SAR296968 | hNCX1, hNCX2, hNCX3 | 74 nM, 23 nM, 129 nM | ProbeChem |
Signaling Pathways
NCX1 Signaling in Cardiac Hypertrophy
Hypertrophic stimuli, such as neurohormonal activation (e.g., adrenergic stimulation), lead to the activation of several downstream signaling cascades that converge on the nucleus to alter gene expression, including the upregulation of Ncx1. The p38 MAPK and ERK pathways have been implicated in this process. Inhibition of NCX1 with this compound is expected to modulate intracellular calcium levels, thereby impacting calcium-sensitive signaling pathways involved in hypertrophy, such as the calcineurin-NFAT pathway.
Caption: NCX1 signaling in cardiac hypertrophy.
Experimental Protocols
In Vitro Hypertrophy Model Using Neonatal Rat Ventricular Myocytes (NRVMs)
This protocol describes the induction of hypertrophy in cultured neonatal rat ventricular myocytes (NRVMs) and the application of this compound to assess its effects.
1. Isolation and Culture of NRVMs:
-
Isolate ventricles from 1-2 day old Sprague-Dawley rat pups.
-
Mince the tissue and perform enzymatic digestion using collagenase and pancreatin.
-
Pre-plate the cell suspension for 1-2 hours to enrich for cardiomyocytes.
-
Plate the non-adherent cardiomyocytes on fibronectin-coated culture dishes.
-
Culture cells in DMEM/F12 supplemented with 10% fetal bovine serum (FBS) and antibiotics.
2. Induction of Hypertrophy:
-
After 24-48 hours, replace the medium with serum-free medium for 12-24 hours.
-
Induce hypertrophy by treating the cells with a hypertrophic agonist, such as phenylephrine (B352888) (PE, 100 µM) or endothelin-1 (B181129) (ET-1, 100 nM), for 24-48 hours.
3. Application of this compound:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Pre-treat the cells with various concentrations of this compound (e.g., 1-20 µM, based on the IC50) for 1-2 hours before adding the hypertrophic agonist.
-
Include a vehicle control group (DMSO) and a positive control group (hypertrophic agonist alone).
4. Assessment of Hypertrophic Markers:
-
Cell Size Measurement:
-
Fix the cells with 4% paraformaldehyde.
-
Stain for α-actinin to visualize the cardiomyocyte cytoskeleton.
-
Capture images using fluorescence microscopy and measure the cell surface area using software like ImageJ.
-
-
Gene Expression Analysis (qPCR):
-
Isolate total RNA from the cells.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the expression of hypertrophic marker genes such as atrial natriuretic peptide (ANP), B-type natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC), normalized to a housekeeping gene (e.g., GAPDH).
-
-
Protein Expression Analysis (Western Blot):
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with antibodies against hypertrophic markers (e.g., ANP, BNP) and signaling proteins.
-
Measurement of NCX1 Activity in Cardiomyocytes
This protocol outlines a method to measure NCX1 activity using a calcium-sensitive fluorescent dye.
1. Cell Preparation:
-
Plate cardiomyocytes on glass-bottom dishes.
-
Load the cells with a calcium indicator dye, such as Fura-2 AM (5 µM), for 30 minutes at 37°C.
2. Measurement of NCX1-mediated Calcium Influx (Reverse Mode):
-
Perfuse the cells with a standard Tyrode's solution containing normal Na+ (e.g., 140 mM).
-
Switch to a Na+-free Tyrode's solution (replace NaCl with LiCl or N-methyl-D-glucamine) to induce reverse mode NCX1 activity, leading to an increase in intracellular calcium.
-
To test the effect of this compound, incubate the cells with the inhibitor prior to and during the Na+-free perfusion.
-
Monitor the changes in intracellular calcium concentration using a fluorescence imaging system.
In Vivo Model of Pressure Overload-Induced Cardiac Hypertrophy
This protocol describes the use of a transverse aortic constriction (TAC) mouse model to study the in vivo effects of this compound.
1. Animal Model:
-
Use adult male C57BL/6 mice (8-10 weeks old).
-
Anesthetize the mice and perform a thoracotomy to expose the aortic arch.
-
Ligate the transverse aorta between the innominate and left common carotid arteries with a suture tied around a blunt needle (e.g., 27-gauge) to create a stenosis. Remove the needle to allow for controlled pressure overload.
-
Perform a sham operation on control animals, which includes all surgical procedures except for the aortic ligation.
2. Administration of this compound:
-
The delivery method for this compound in vivo has not been established. Potential methods include:
-
Intraperitoneal (IP) injection: Dissolve this compound in a suitable vehicle (e.g., DMSO and saline). Administer daily or as determined by pharmacokinetic studies.
-
Osmotic minipumps: For continuous delivery over a period of weeks.
-
-
Begin treatment with this compound at a determined time point post-TAC surgery (e.g., immediately after or after hypertrophy is established).
3. Evaluation of Cardiac Hypertrophy and Function:
-
Echocardiography:
-
Perform serial echocardiography (e.g., at baseline, 2, and 4 weeks post-TAC) to assess cardiac function and dimensions, including left ventricular wall thickness, internal dimensions, and ejection fraction.
-
-
Hemodynamic Measurements:
-
At the end of the study, perform cardiac catheterization to measure intraventricular pressures and contractility (dP/dt).
-
-
Histological Analysis:
-
Euthanize the mice and collect the hearts.
-
Measure heart weight to body weight ratio.
-
Fix the hearts in formalin, embed in paraffin, and section.
-
Perform Hematoxylin and Eosin (H&E) staining to assess myocyte size and Masson's trichrome staining to evaluate fibrosis.
-
Experimental Workflow and Logic
Hypothetical Experimental Workflow for Evaluating this compound
Caption: A logical workflow for investigating this compound in cardiac hypertrophy.
References
- 1. Regulation of Ncx1 Gene Expression in the Normal and Hypertrophic Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional Pathways and Potential Therapeutic Targets in the Regulation of Ncx1 Expression in Cardiac Hypertrophy and Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Ncx1 gene expression in the normal and hypertrophic heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Ischemia-Reperfusion Injury with NCX1 Inhibitors
Disclaimer: The specific compound "Ncx1-IN-1" was not identified in the cited scientific literature. The following application notes and protocols are based on well-characterized, potent, and selective Na+/Ca2+ exchanger 1 (NCX1) inhibitors, such as SEA0400 and KB-R7943 , which are commonly used to study the role of NCX1 in ischemia-reperfusion (I/R) injury. These protocols can be adapted for other specific NCX1 inhibitors.
Introduction: The Role of NCX1 in Ischemia-Reperfusion Injury
The Na+/Ca2+ exchanger 1 (NCX1) is a critical plasma membrane protein that regulates intracellular calcium ([Ca2+]i) homeostasis, particularly in excitable tissues like the heart and brain.[1] It typically operates in a "forward mode," extruding one Ca2+ ion in exchange for the influx of three Na+ ions.[2]
During an ischemic event, cellular energy (ATP) depletion inhibits the Na+/K+-ATPase, leading to a significant increase in intracellular Na+ concentration.[3] This ionic shift forces NCX1 to operate in a "reverse mode," transporting Na+ out of the cell and Ca2+ into the cell.[1][3] Upon reperfusion, this reverse mode activity contributes massively to a pathological [Ca2+]i overload, which triggers a cascade of detrimental events, including mitochondrial dysfunction, activation of proteases, generation of reactive oxygen species (ROS), hypercontracture, and ultimately, cell death (necrosis and apoptosis).
Inhibiting the reverse mode of NCX1 during the critical window of early reperfusion is a key therapeutic strategy to prevent [Ca2+]i overload and mitigate tissue damage. Potent and selective inhibitors allow researchers to probe the function of NCX1 in I/R injury and evaluate its potential as a drug target.
Data Presentation: Properties of Exemplary NCX1 Inhibitors
The following tables summarize key quantitative data for two widely used NCX1 inhibitors, SEA0400 and KB-R7943, in the context of I/R injury studies.
Table 1: Inhibitor Potency (IC50 / EC50)
| Compound | Target(s) | Potency (IC50 / EC50) | Cell/System | Reference |
| SEA0400 | NCX1, NCX2, NCX3 | IC50: 5-33 nM (Na+-dependent Ca2+ uptake) | Cultured neurons, astrocytes, microglia | |
| NCX Current | EC50: 28 nM (outward), 31 nM (inward) | Mouse ventricular myocytes | ||
| KB-R7943 | NCX (preferential for reverse mode) | IC50: 2-4 µM (Na+-dependent Ca2+ uptake) | Cultured neurons, astrocytes, microglia | |
| LDH Release | Half-response: 0.29 µM | Isolated rat hearts (reperfusion) |
Note: SEA0400 is noted to be significantly more potent and selective for NCX1 compared to KB-R7943, which has known off-target effects.
Table 2: Efficacy in Preclinical Ischemia-Reperfusion Models
| Compound | Model Type | Dose/Concentration | Key Outcome(s) | Reference |
| SEA0400 | In Vivo (Rat Myocardial I/R) | Intravenous admin. (5 min before ischemia) | Prevented decrease in LV ejection fraction; Attenuated LV diastolic dimension increase. | |
| Ex Vivo (Rat Langendorff Heart) | 0.1 µM and 1 µM | Improved recovery of left ventricular developed pressure (LVDP) from 27.6 mmHg (control) to >100 mmHg. | ||
| KB-R7943 | In Vivo (Pig Myocardial I/R) | 5 µM (intracoronary, 10 min at reperfusion) | Reduced infarct size by 34%. | |
| In Vivo (Rat Myocardial I/R) | 1 and 10 mg/kg (i.v.) | Dose-dependently reduced incidence and duration of ventricular fibrillation. | ||
| Ex Vivo (Rat Langendorff Heart) | 5 µM (10 min at reperfusion) | Reduced LDH release and contraction band necrosis. |
Signaling Pathway Visualization
The following diagram illustrates the pathophysiology of NCX1-mediated calcium overload during ischemia-reperfusion and the therapeutic intervention point for an NCX1 inhibitor.
Experimental Protocols
Protocol 1: In Vitro Simulated Ischemia-Reperfusion (sI/R) in Cardiomyocytes
This protocol describes inducing hypoxia/reoxygenation injury in a cardiomyocyte cell line (e.g., H9c2 or iPSC-derived cardiomyocytes) to screen the efficacy of an NCX1 inhibitor.
Experimental Workflow Diagram
Materials:
-
Cardiomyocyte cell line (e.g., H9c2)
-
Standard culture medium (e.g., DMEM with 10% FBS)
-
Ischemia Buffer: Glucose-free DMEM or HEPES-buffered salt solution (pH adjusted to 6.2-6.4 to mimic acidosis), deoxygenated by bubbling with 95% N2 / 5% CO2.
-
NCX1 inhibitor stock solution (e.g., SEA0400 in DMSO)
-
Hypoxic incubator or chamber
-
Assay kits: Lactate dehydrogenase (LDH) cytotoxicity assay, MTT or MTS cell viability assay.
Methodology:
-
Cell Plating: Seed cardiomyocytes in multi-well plates at a density appropriate for the chosen assay and allow them to adhere and reach ~80% confluency.
-
Establish Baseline: Replace culture medium with serum-free medium for 2-4 hours before the experiment to establish a baseline state.
-
Simulated Ischemia:
-
Wash cells once with the deoxygenated Ischemia Buffer.
-
Add fresh Ischemia Buffer to each well.
-
Place the plates in a hypoxic chamber (<1% O2, 5% CO2) at 37°C for a duration of 2-4 hours.
-
-
Simulated Reperfusion and Treatment:
-
Remove plates from the hypoxic chamber.
-
Quickly aspirate the Ischemia Buffer.
-
Add pre-warmed, standard oxygenated culture medium containing either the vehicle (e.g., DMSO) or the NCX1 inhibitor at various concentrations (e.g., for SEA0400, a range of 10 nM to 1 µM is appropriate).
-
-
Incubation: Return the plates to a standard normoxic incubator (95% air, 5% CO2) at 37°C for the reperfusion period (e.g., 2, 4, or 24 hours).
-
Endpoint Analysis:
-
Cell Death: Collect the culture supernatant to measure the release of LDH, an indicator of plasma membrane damage.
-
Cell Viability: Perform an MTT or MTS assay on the remaining adherent cells to measure metabolic activity.
-
Normalize LDH release to the total LDH from a set of control wells lysed with Triton X-100. Express results as % protection compared to the vehicle-treated sI/R group.
-
Protocol 2: Ex Vivo Langendorff Perfused Heart Model
This model allows for the study of cardiac function in an isolated heart, providing a higher level of physiological relevance than cell culture without the complexity of an in vivo model.
Experimental Workflow Diagram
Materials:
-
Adult rat (e.g., Sprague-Dawley)
-
Langendorff perfusion system
-
Krebs-Henseleit (KH) buffer, gassed with 95% O2 / 5% CO2
-
Intraventricular balloon catheter connected to a pressure transducer
-
Data acquisition system
-
NCX1 inhibitor (e.g., KB-R7943)
-
Triphenyltetrazolium chloride (TTC) solution for infarct staining
Methodology:
-
Heart Isolation: Anesthetize the rat and rapidly excise the heart, immediately arresting it in ice-cold KH buffer.
-
Langendorff Mounting: Mount the heart on the Langendorff apparatus via cannulation of the aorta for retrograde perfusion with oxygenated KH buffer at a constant pressure (e.g., 75 mmHg) and temperature (37°C).
-
Stabilization: Allow the heart to stabilize for approximately 20 minutes. Insert a fluid-filled balloon into the left ventricle to measure isovolumetric contractile function, including Left Ventricular Developed Pressure (LVDP) and Left Ventricular End-Diastolic Pressure (LVEDP).
-
Baseline Recording: Record baseline functional parameters for 10-15 minutes.
-
Global Ischemia: Induce global no-flow ischemia by stopping the perfusion for 30-60 minutes while maintaining the heart at 37°C.
-
Reperfusion and Treatment:
-
Initiate reperfusion by restoring flow.
-
The experimental group receives KH buffer containing the NCX1 inhibitor (e.g., 0.3-10 µM KB-R7943) for the initial 10-15 minutes of reperfusion. The control group receives buffer with vehicle.
-
After the treatment period, switch back to the standard KH buffer for the remainder of the reperfusion period (total reperfusion time ~40-60 minutes).
-
-
Functional Monitoring: Continuously record hemodynamic parameters throughout the reperfusion period.
-
Endpoint Analysis:
-
Functional Recovery: Calculate the percentage recovery of LVDP at the end of reperfusion compared to the baseline value.
-
Enzyme Release: Collect the coronary effluent during reperfusion to measure LDH or creatine (B1669601) kinase (CK) release as a marker of myocyte necrosis.
-
Infarct Size: At the end of the experiment, freeze the heart, slice it into sections, and incubate with 1% TTC solution. TTC stains viable myocardium red, leaving the infarcted area pale white. Calculate infarct size as a percentage of the total ventricular area.
-
References
Application Notes and Protocols for Studying the Role of NCX1 in Neurodegenerative Diseases
Introduction
The sodium-calcium exchanger 1 (NCX1) is a critical plasma membrane protein responsible for maintaining intracellular calcium homeostasis, a process frequently dysregulated in neurodegenerative diseases.[1][2] NCX1 facilitates the bidirectional transport of sodium (Na+) and calcium (Ca2+) ions across the cell membrane.[2] In its "forward mode," it extrudes one Ca2+ ion in exchange for three Na+ ions, while the "reverse mode" allows Ca2+ influx.[2][3] An imbalance in NCX1 activity is implicated in the pathophysiology of several neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS), making it a significant therapeutic target.[1][4][5][6] Modulation of NCX1 activity, through either inhibition or activation, provides a valuable tool for researchers studying the mechanisms of neuronal cell death and exploring potential neuroprotective strategies.[1][7]
While a specific protocol for a compound designated "Ncx1-IN-1" is not prominently available in the scientific literature, this document provides a comprehensive set of protocols and application notes for studying the role of NCX1 in neurodegenerative diseases using representative NCX1 modulators.
Representative NCX1 Modulators
Several pharmacological agents are utilized to modulate NCX1 activity in research settings. The choice of modulator will depend on the specific research question and experimental model.
| Modulator Type | Compound | Mechanism of Action | Common Applications in Neurodegeneration Research |
| Inhibitor | KB-R7943 | Preferentially inhibits the reverse mode (Ca2+ influx) of NCX1.[8][9] | Investigating the role of Ca2+ overload in excitotoxicity and neuronal cell death.[1] |
| Inhibitor | SEA0400 | A specific inhibitor of NCX1. | Studying the consequences of NCX1 inhibition on neuronal function and survival. |
| Activator | Neurounina-1 and its derivatives | Enhance the activity of NCX1 and NCX3.[7] | Exploring the neuroprotective effects of promoting Ca2+ extrusion in models of neurodegeneration.[4][7] |
| Activator | NOPT-TAT | A cell-permeable peptide that activates NCX1.[10] | Investigating the therapeutic potential of NCX1 activation in vivo.[10] |
Experimental Protocols
In Vitro Model: Neuronal Cell Culture and Treatment
This protocol describes the culture of a human neuroblastoma cell line (e.g., SH-SY5Y) and subsequent treatment with an NCX1 modulator to assess its effect on cell viability in a model of neurotoxicity.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Neurotoxic agent (e.g., glutamate, oligomeric amyloid-beta)
-
NCX1 Modulator (e.g., KB-R7943)
-
MTT or LDH assay kit for cell viability
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with the desired concentrations of the NCX1 modulator for 1-2 hours.
-
Introduce the neurotoxic agent to induce cell damage.
-
Include appropriate controls: untreated cells, cells treated with the neurotoxic agent alone, and cells treated with the NCX1 modulator alone.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Viability Assay: Assess cell viability using a standard MTT or LDH assay according to the manufacturer's instructions.
Expected Outcome: To determine if the NCX1 modulator can protect neuronal cells from neurotoxic insult.
Measurement of Intracellular Calcium Levels
This protocol outlines the use of a fluorescent Ca2+ indicator to measure changes in intracellular calcium concentration following modulation of NCX1 activity.
Materials:
-
Neuronal cells (primary culture or cell line)
-
Fura-2 AM (or other suitable Ca2+ indicator)
-
Pluronic F-127
-
HEPES-buffered saline
-
NCX1 Modulator
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation: Culture cells on glass coverslips or in clear-bottomed 96-well plates.
-
Dye Loading: Incubate the cells with 2 µM Fura-2 AM and 0.04% Pluronic F-127 in HEPES buffer for 30-45 minutes at 37°C.[8][11]
-
Washing: Wash the cells with HEPES buffer to remove excess dye.
-
Baseline Measurement: Measure the baseline intracellular Ca2+ levels by recording the fluorescence ratio at 340/380 nm excitation.[11]
-
Treatment: Add the NCX1 modulator and continue recording the fluorescence to observe any changes in intracellular Ca2+.
-
Data Analysis: Express the intracellular Ca2+ concentration as the Fura-2 340/380 fluorescence ratio.[11]
Expected Outcome: To quantify the effect of the NCX1 modulator on intracellular calcium homeostasis.
Western Blot Analysis of NCX1 Expression
This protocol is for determining the protein levels of NCX1 in cell or tissue lysates.
Materials:
-
Cell or tissue samples
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Primary antibody against NCX1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
Loading control antibody (e.g., β-actin)
Procedure:
-
Lysate Preparation: Lyse cells or tissues in RIPA buffer.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-NCX1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Expected Outcome: To determine if a particular condition or treatment alters the expression level of the NCX1 protein.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the role of NCX1 in neurodegenerative disease models.
Table 1: Effect of NCX1 Modulation on Neuronal Cell Viability
| Cell Type | Neurotoxic Insult | NCX1 Modulator | Effect on Cell Viability | Reference |
| SH-SY5Y cells | Glyceraldehyde | NCX3 silencing | Increased cell viability | [5][12] |
| SH-SY5Y cells | Glyceraldehyde | NCX1 silencing | No significant change | [5][12] |
| Primary Cortical Neurons | Glutamate | NCX3 overexpression | Increased cell survival | [7] |
Table 2: Changes in NCX1 Expression in Neurodegenerative Disease Models
| Disease Model | Brain Region | Change in NCX1 Expression | Reference |
| A53T transgenic mouse (Parkinson's) | Striatum | Increased | [13][14][15] |
| Alzheimer's Disease Patients | Parietal Cortex | Increased in terminals with amyloid-beta | [6] |
| SOD1G93A mouse (ALS) | Spinal Cord | Reduced | [4] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: NCX1 signaling in neuronal health and disease.
Caption: General experimental workflow for studying NCX1.
References
- 1. What are NCX1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Sodium-Calcium Exchanger 1 Regulates Epithelial Cell Migration via Calcium-dependent Extracellular Signal-regulated Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unina.it [iris.unina.it]
- 5. Exploring the Role of NCX1 and NCX3 in an In Vitro Model of Metabolism Impairment: Potential Neuroprotective Targets for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High levels of synaptosomal Na+-Ca2+ exchangers (NCX1, NCX2, NCX3) co-localized with amyloid-beta in human cerebral cortex affected by Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Effect of C reactive protein on the sodium-calcium exchanger 1 in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Design of a Proteolytically Stable Sodium-Calcium Exchanger 1 Activator Peptide for In Vivo Studies [frontiersin.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. NCX1 and NCX3 as potential factors contributing to neurodegeneration and neuroinflammation in the A53T transgenic mouse model of Parkinson's Disease [iris.unica.it]
- 15. NCX1 and NCX3 as potential factors contributing to neurodegeneration and neuroinflammation in the A53T transgenic mouse model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ncx1-IN-1 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sodium-Calcium Exchanger 1 (NCX1) is a critical plasma membrane transporter responsible for maintaining intracellular calcium homeostasis. It plays a pivotal role in cellular signaling, particularly in excitable cells like cardiomyocytes and neurons. Dysregulation of NCX1 activity is implicated in various pathological conditions, making it a compelling target for therapeutic intervention. Ncx1-IN-1 is a novel inhibitor of NCX1, identified through high-throughput screening, that offers a valuable tool for studying the physiological and pathological roles of this exchanger and for the development of new therapeutic agents.
These application notes provide detailed protocols for the use of this compound in high-throughput screening (HTS) assays, focusing on fluorescence-based methods for monitoring NCX1 activity.
Mechanism of Action of NCX1
NCX1 is a bidirectional transporter that can operate in two modes:
-
Forward mode (Ca2+ efflux): Extrudes one Ca2+ ion from the cytoplasm in exchange for the influx of three Na+ ions. This is the primary mode of calcium removal in many cell types.
-
Reverse mode (Ca2+ influx): Imports one Ca2+ ion into the cytoplasm in exchange for the efflux of three Na+ ions. This mode can be activated under conditions of high intracellular Na+ or membrane depolarization and can contribute to calcium overload and cellular damage.
This compound has been identified as an inhibitor of the reverse mode of NCX1, thereby preventing the pathological influx of calcium.
High-Throughput Screening Assays for this compound
A common and effective method for identifying and characterizing NCX1 inhibitors in a high-throughput format is the use of fluorescence-based calcium flux assays. These assays utilize calcium-sensitive fluorescent dyes, such as Fluo-4 AM, to monitor changes in intracellular calcium concentrations in response to NCX1 activity.
Data Presentation
The following table summarizes the inhibitory activity of various compounds on the NCX1 transporter, providing a comparative overview.
| Compound | Target(s) | IC50 Value | Assay Type | Cell Line | Reference |
| This compound (Compound 4) | NCX1 (reverse mode) | Not explicitly quantified as an IC50 in the primary source, but demonstrated significant inhibition at 10 µM. | Fluorescence-based Ca2+ influx (Fluo-4) | BHK (Baby Hamster Kidney) cells stably expressing NCX1 | [1] |
| KB-R7943 | NCX1, NCX3 | 2-3 µM (forward mode) | Not specified in the provided text | Not specified in the provided text | |
| SEA0400 | NCX1, NCX2, NCX3 | 5-33 nM (Na+-dependent Ca2+ uptake) | Not specified in the provided text | Cultured neurons, astrocytes, and microglia | N/A |
| SN-6 | NCX1, NCX2, NCX3 | 2.9 µM (NCX1), 16 µM (NCX2), 8.6 µM (NCX3) | 45Ca2+ uptake | Not specified in the provided text | N/A |
Experimental Protocols
Protocol 1: High-Throughput Screening of NCX1 Inhibitors using a Fluorescence-Based Calcium Flux Assay
This protocol is adapted from the methodology described for the screening of benzodiazepinone derivatives, including this compound (referred to as compound 4 in the source literature)[1].
Objective: To identify and characterize inhibitors of the reverse mode of NCX1 activity in a high-throughput format.
Materials:
-
BHK (Baby Hamster Kidney) cells stably expressing rat NCX1 (BHK-NCX1)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, antibiotics, and a selection agent for stable expression)
-
Assay Buffer: A sodium-free buffer to induce the reverse mode of NCX1 (e.g., containing KCl, MgCl2, CaCl2, glucose, and HEPES, pH 7.4)
-
Loading Buffer: Assay buffer containing Fluo-4 AM (2-5 µM) and Pluronic F-127 (0.02-0.05%)
-
This compound (and other test compounds) dissolved in DMSO
-
Positive control (e.g., a known NCX1 inhibitor)
-
Negative control (vehicle, e.g., DMSO)
-
384-well black-walled, clear-bottom assay plates
-
Fluorescence plate reader with automated liquid handling capabilities (e.g., a FLIPR or similar instrument)
Procedure:
-
Cell Plating:
-
Culture BHK-NCX1 cells to 80-90% confluency.
-
Harvest the cells and resuspend them in culture medium.
-
Dispense the cell suspension into 384-well plates at a density optimized for your instrument and assay conditions.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours to allow for cell attachment and monolayer formation.
-
-
Dye Loading:
-
Prepare the Loading Buffer containing Fluo-4 AM and Pluronic F-127.
-
Aspirate the culture medium from the cell plates.
-
Add an appropriate volume of Loading Buffer to each well (e.g., 20-50 µL).
-
Incubate the plates at 37°C for 60 minutes in the dark.
-
After incubation, wash the cells with Assay Buffer to remove excess dye.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of this compound and other test compounds in Assay Buffer.
-
Using the fluorescence plate reader, establish a baseline fluorescence reading for a short period (e.g., 10-20 seconds).
-
Add the compound solutions to the respective wells.
-
Immediately begin recording the fluorescence signal at appropriate intervals for a defined period (e.g., 3-5 minutes) to capture the inhibition of calcium influx.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) or the rate of fluorescence increase for each well.
-
Normalize the data to the positive and negative controls.
-
Plot the normalized response against the compound concentration to generate dose-response curves and calculate IC50 values.
-
Visualizations
NCX1 Signaling Pathway and Inhibition
The following diagram illustrates the basic mechanism of the sodium-calcium exchanger 1 (NCX1) and the point of intervention for an inhibitor like this compound.
Caption: NCX1 transporter modes and inhibition by this compound.
Experimental Workflow for HTS Assay
The diagram below outlines the key steps in the high-throughput screening protocol for identifying NCX1 inhibitors.
Caption: High-throughput screening workflow for NCX1 inhibitors.
Logical Relationship of NCX1 in Cellular Calcium Homeostasis
This diagram shows the logical relationship of NCX1 with other key players in maintaining cellular calcium levels.
Caption: Key regulators of intracellular calcium.
References
Application Notes and Protocols for Ncx1-IN-1, an Inhibitor of the Na+/Ca2+ Exchanger 1 (NCX1)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding the specific compound "Ncx1-IN-1" is limited in peer-reviewed literature. The following application notes and protocols are based on established experimental designs for other well-characterized NCX1 inhibitors, such as SEA0400 and KB-R7943, and are intended to serve as a comprehensive guide for studying NCX1 inhibition.
Introduction to this compound and its Target, NCX1
The Sodium-Calcium Exchanger 1 (NCX1) is a critical membrane protein responsible for maintaining calcium homeostasis in a variety of cell types, with prominent roles in excitable tissues like the heart and brain.[1] NCX1 facilitates the bidirectional transport of sodium (Na+) and calcium (Ca2+) ions across the plasma membrane.[1] Under normal physiological conditions, it primarily operates in a "forward mode," extruding one Ca2+ ion in exchange for the influx of three Na+ ions.[1] However, under pathological conditions such as ischemia, it can operate in a "reverse mode," leading to Ca2+ influx and exacerbating cellular injury.[1]
This compound is classified as an inhibitor of the Na+/Ca2+ exchanger (NCX).[2] As an inhibitor, this compound is expected to block the transport activity of NCX1, thereby modulating intracellular Ca2+ levels. This property makes it a valuable tool for investigating the physiological and pathophysiological roles of NCX1 and a potential therapeutic agent for conditions associated with dysregulated Ca2+ handling, including cardiovascular and neurological diseases.
Data Presentation: Effects of NCX1 Inhibition
The following tables summarize representative quantitative data obtained from studies using various NCX1 inhibitors. These values can serve as a benchmark for designing experiments with this compound.
Table 1: In Vitro Efficacy of NCX1 Inhibitors
| Inhibitor | Cell Line | Assay | Endpoint | IC50 / Effective Concentration | Reference |
| SEA0400 | Cultured Neurons, Astrocytes, Microglia | Na+-dependent Ca2+ uptake | Inhibition of Ca2+ influx | 5-33 nM | |
| ORM-10103 | HEK293 cells | NCX current measurement | Inhibition of NCX current | 55-67 nM | |
| KB-R7943 | Neonatal ventricular cardiomyocytes | Intracellular Ca2+ measurement | Inhibition of Ca2+ increase | 5 µM | |
| YM-244769 | SH-SY5Y neuronal cells | Outward NCX current | Inhibition of Ca2+ entry mode | 18 nM (NCX3), 50 nM (NCX1) |
Table 2: Functional Effects of NCX1 Inhibition in Cellular Models
| Inhibitor / Method | Cell Type | Experimental Condition | Measured Effect | Result | Reference |
| NCX1 Silencing | Primary cortical neurons | NGF-induced differentiation | Akt phosphorylation, neurite outgrowth | Prevention of differentiation | |
| SN-6 | RA-differentiated SH-SY5Y cells | Glutamate-induced toxicity | Cell viability, ATP levels | No improvement in viability, rescue of ATP levels | |
| miR-103-1 (downregulates NCX1) | PC12 cells | - | NCX1 protein expression | Concentration-dependent reduction |
Experimental Protocols
In Vitro Measurement of NCX1 Activity (Reverse Mode)
This protocol is designed to measure the reverse mode activity of NCX1 (Ca2+ influx) using a fluorescent Ca2+ indicator.
Materials:
-
Cells expressing NCX1 (e.g., HEK293-NCX1, SH-SY5Y, or primary cardiomyocytes)
-
Fluo-4/AM calcium indicator
-
Ca-PSS Buffer (in mM): 140 NaCl, 5 KCl, 1 MgCl2, 10 Glucose, 2 CaCl2, 20 HEPES, pH 7.4
-
Na+-free PSS Buffer (in mM): 140 N-methyl-D-glucamine (NMDG), 5 KCl, 1 MgCl2, 10 Glucose, 2 CaCl2, 20 HEPES, pH 7.4
-
This compound (and/or other inhibitors like SEA0400 as a positive control)
-
Confocal microscope or fluorescence plate reader
Procedure:
-
Seed cells on glass coverslips or in a multi-well plate suitable for fluorescence imaging.
-
Culture cells to the desired confluency.
-
Prepare stock solutions of this compound and control inhibitors in a suitable solvent (e.g., DMSO).
-
Load the cells with 4 µM Fluo-4/AM in Ca-PSS buffer for 30-60 minutes at 37°C.
-
Wash the cells twice with Ca-PSS buffer to remove extracellular dye.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control in Ca-PSS for a predetermined time (e.g., 15-30 minutes).
-
Mount the coverslip on the microscope stage or place the plate in the reader and establish a baseline fluorescence recording in Ca-PSS.
-
To induce reverse mode NCX1 activity, rapidly perfuse the cells with Na+-free PSS buffer.
-
Record the change in fluorescence intensity over time. An increase in fluorescence indicates Ca2+ influx.
-
Analyze the rate of fluorescence increase to quantify NCX1 reverse mode activity. Compare the rates between vehicle-treated and this compound-treated cells.
Western Blot Analysis of NCX1 Expression
This protocol is used to determine the effect of treatments on the total protein expression level of NCX1.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF or nitrocellulose membranes
-
Primary antibody against NCX1
-
Secondary antibody conjugated to HRP
-
Loading control antibody (e.g., β-actin or GAPDH)
-
Chemiluminescence detection reagents and imaging system
Procedure:
-
Lyse cells in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-NCX1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescence substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe for a loading control to normalize NCX1 expression levels.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell viability, particularly in models of cellular stress where NCX1 activity is implicated.
Materials:
-
Cells seeded in a 96-well plate
-
This compound
-
Agent to induce cell stress (e.g., glutamate, hydrogen peroxide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound with or without the stress-inducing agent. Include appropriate vehicle controls.
-
Incubate for the desired duration (e.g., 24-48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the media and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Mandatory Visualizations
Signaling Pathway of NCX1 in Cellular Calcium Homeostasis
Caption: NCX1 forward mode operation and downstream signaling pathways.
Experimental Workflow for Evaluating this compound
References
Troubleshooting & Optimization
Troubleshooting off-target effects of Ncx1-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Ncx1-IN-1, a selective inhibitor of the Sodium-Calcium Exchanger 1 (NCX1). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also referred to as compound 4 in the primary literature, is a selective inhibitor of the Na+/Ca2+ exchanger isoform 1 (NCX1).[1][2][3] Its primary mechanism is the inhibition of the reverse mode of NCX1, which is responsible for calcium influx into the cell.[2][3] It is less effective at inhibiting the forward mode (calcium efflux) and has been shown to be inactive against the NCX3 isoform.[3]
Q2: What is the potency of this compound?
This compound has an IC50 of 10 μM for the inhibition of the reverse mode of NCX1 in transfected BHK (baby hamster kidney) cells.[3]
Q3: In what experimental systems has this compound been characterized?
This compound was characterized using several in vitro systems, including:
-
High-throughput screening in BHK cells stably expressing NCX1 or NCX3, using the calcium indicator Fluo-4.[1][3]
-
Single-cell intracellular calcium measurements using Fura-2AM video imaging in transfected BHK cells.[2][3]
-
Patch-clamp electrophysiology in the whole-cell configuration to measure forward and reverse NCX currents in transfected BHK cells.[1][3]
Q4: What are the potential off-target effects of this compound?
The primary characterization of this compound focused on its selectivity for NCX1 over NCX3.[3] A broader off-target profile against other ion channels, GPCRs, or kinases has not been extensively published. However, it is important to note that many pharmacological inhibitors can have off-target effects. For instance, other NCX inhibitors like KB-R7943 have been reported to interact with L-type Ca2+ channels and hERG channels.[4] Researchers should, therefore, consider the possibility of off-target effects when interpreting their results.
Troubleshooting Guide
Problem 1: No observable inhibition of NCX1 activity.
| Possible Cause | Suggested Solution |
| Incorrect mode of NCX1 activity being measured. | This compound is a potent inhibitor of the reverse mode of NCX1 and is less effective on the forward mode.[3] Ensure your experimental conditions are designed to measure reverse mode activity (e.g., low extracellular Na+, high intracellular Na+). |
| Compound degradation. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C. |
| Insufficient concentration. | The reported IC50 for reverse mode inhibition is 10 μM in BHK cells.[3] The effective concentration may vary depending on the cell type and experimental conditions. Perform a dose-response curve to determine the optimal concentration for your system. |
| Low expression of NCX1 in the experimental model. | Confirm the expression of NCX1 in your cells or tissue using techniques like Western blot, qPCR, or immunofluorescence. |
| Issues with the experimental assay. | Verify the functionality of your assay with a known, non-selective NCX inhibitor (e.g., nickel chloride) to ensure the assay itself is working correctly. |
Problem 2: Unexpected or off-target cellular effects.
| Possible Cause | Suggested Solution |
| Inhibition of other ion channels or cellular targets. | As the broader selectivity profile of this compound is not fully characterized, consider potential off-target effects. Review literature for off-target effects of similar benzodiazepinone-based compounds. Use a structurally different NCX1 inhibitor as a control to see if the phenotype is consistent. |
| Alteration of intracellular ion homeostasis. | Inhibition of NCX1 can lead to significant changes in intracellular Na+ and Ca2+ concentrations. These changes can indirectly affect other cellular processes. Measure intracellular Ca2+ and Na+ levels to confirm the on-target effect and assess the downstream consequences. |
| Cellular toxicity at high concentrations. | High concentrations of any small molecule can induce cytotoxicity. Perform a cell viability assay (e.g., MTT or LDH assay) to ensure the observed phenotype is not due to cell death. |
| Use of a control with a different mechanism of action. | To confirm that the observed effect is due to NCX1 inhibition, use a complementary approach such as siRNA-mediated knockdown of NCX1. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound.
| Compound | Target | Mode of Action | Cell Type | IC50 | Reference |
| This compound (Compound 4) | NCX1 | Reverse Mode Inhibition | BHK cells | 10 μM | [3] |
| This compound (Compound 4) | NCX1 | Forward Mode Inhibition | BHK cells | Less effective | [3] |
| This compound (Compound 4) | NCX3 | Inhibition | BHK cells | Inactive | [3] |
Key Experimental Protocols
Measurement of NCX1 Reverse Mode Activity using Fura-2AM Calcium Imaging
This protocol is adapted from the methods described in the primary literature for characterizing this compound.[2][3]
Materials:
-
Cells expressing NCX1 (e.g., transfected BHK cells)
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline solution (HBS): 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 10 mM glucose, 10 mM HEPES, pH 7.4
-
Na+-free solution: 140 mM LiCl, 5 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 10 mM glucose, 10 mM HEPES, pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Cell Plating: Plate cells on glass coverslips suitable for microscopy 24-48 hours before the experiment.
-
Fura-2 AM Loading:
-
Prepare a loading solution of 5 μM Fura-2 AM and 0.02% Pluronic F-127 in HBS.
-
Incubate cells in the loading solution for 30-60 minutes at 37°C.
-
Wash the cells twice with HBS to remove extracellular dye.
-
Allow cells to de-esterify the dye for at least 30 minutes at room temperature in the dark.
-
-
Calcium Imaging:
-
Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging.
-
Perfuse the cells with HBS to establish a baseline fluorescence ratio.
-
To induce reverse mode NCX1 activity, switch the perfusion to the Na+-free solution. This will cause an influx of Ca2+ and an increase in the Fura-2 ratio.
-
To test the effect of this compound, pre-incubate the cells with the desired concentration of the inhibitor in HBS for 10-15 minutes before switching to the Na+-free solution containing the same concentration of the inhibitor.
-
-
Data Analysis:
-
Measure the fluorescence intensity at 510 nm with excitation at 340 nm and 380 nm.
-
Calculate the 340/380 nm fluorescence ratio to determine changes in intracellular Ca2+ concentration.
-
Compare the peak ratio change in the presence and absence of this compound to quantify inhibition.
-
Measurement of NCX Current using Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for measuring NCX currents, based on standard electrophysiological techniques.[1][3]
Materials:
-
Cells expressing NCX1
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular solution (ECS): 140 mM NaCl, 5 mM CsCl, 1 mM MgCl2, 1.8 mM CaCl2, 10 mM glucose, 10 mM HEPES, pH 7.4
-
Intracellular (pipette) solution for reverse mode: 100 mM NaOH, 20 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, pH 7.2 with L-aspartic acid. Adjust free Ca2+ to desired level.
-
Intracellular (pipette) solution for forward mode: 120 mM K-aspartate, 20 mM KCl, 10 mM HEPES, 5 mM Mg-ATP, pH 7.2 with KOH. Add CaCl2 to achieve desired intracellular Ca2+ concentration.
-
This compound stock solution
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Cell Recording:
-
Obtain a whole-cell patch-clamp configuration on a cell expressing NCX1.
-
Hold the cell at a holding potential of -60 mV.
-
-
Measuring Reverse Mode Current:
-
Apply a ramp-clamp protocol from -120 mV to +60 mV.
-
The outward current at positive potentials represents the reverse mode of NCX.
-
Perfuse the cell with ECS containing the desired concentration of this compound and repeat the ramp protocol to measure inhibition.
-
-
Measuring Forward Mode Current:
-
Use the forward mode intracellular solution.
-
The inward current at negative potentials represents the forward mode of NCX.
-
Apply this compound to the ECS to assess its effect on the forward mode current.
-
-
Data Analysis:
-
Measure the peak outward (reverse) and inward (forward) current densities (pA/pF).
-
Compare the current densities before and after application of this compound to determine the percentage of inhibition.
-
Visualizations
Signaling Pathway of NCX1
Caption: Bidirectional ion transport by NCX1 and the inhibitory action of this compound.
Experimental Workflow for Troubleshooting
References
- 1. New Insights into the Structure–Activity Relationship and Neuroprotective Profile of Benzodiazepinone Derivatives of Neurounina-1 as Modulators of the Na+/Ca2+ Exchanger Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights into the Structure-Activity Relationship and Neuroprotective Profile of Benzodiazepinone Derivatives of Neurounina-1 as Modulators of the Na+/Ca2+ Exchanger Isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Genetic Inhibition of Na+-Ca2+ Exchanger Current Disables Fight or Flight Sinoatrial Node Activity Without Affecting Resting Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of Ncx1 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with Ncx1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is Ncx1 and why is it a therapeutic target?
The sodium-calcium exchanger 1 (Ncx1) is a critical membrane protein that regulates intracellular calcium levels by exchanging sodium and calcium ions across the cell membrane.[1][2][3] It plays a vital role in various physiological processes, particularly in excitable tissues like the heart and brain.[4][5] Dysregulation of Ncx1 activity is implicated in several pathological conditions, including cardiac hypertrophy, heart failure, and neuronal damage from ischemia, making it a promising therapeutic target.[1][4][6]
Q2: What are the common challenges affecting the in vivo bioavailability of small molecule inhibitors like Ncx1-IN-1?
Common challenges that can limit the in vivo bioavailability of small molecule inhibitors include:
-
Poor aqueous solubility: The compound may not dissolve well in gastrointestinal fluids, limiting its absorption.
-
Low intestinal permeability: The inhibitor may not efficiently cross the intestinal wall to enter the bloodstream.
-
High first-pass metabolism: The compound may be extensively metabolized in the liver or gut wall before reaching systemic circulation.[7]
-
Efflux by transporters: The inhibitor could be actively pumped out of intestinal cells by transporters like P-glycoprotein (P-gp).
Q3: What are the initial steps to assess the bioavailability of my Ncx1 inhibitor?
A standard approach involves a pharmacokinetic (PK) study in an animal model, typically rodents.[8] This includes administering the compound and measuring its concentration in blood or plasma over time to determine key parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).[8][9]
Troubleshooting Guide: Improving Bioavailability
Issue 1: Low Oral Absorption and Suspected Poor Solubility
Question: My Ncx1 inhibitor shows low and variable exposure after oral administration. How can I determine if poor solubility is the cause and what can I do to improve it?
Answer:
To diagnose and address poor solubility, follow these steps:
-
Solubility Assessment: Determine the kinetic and thermodynamic solubility of your compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). Low values (e.g., <10 µg/mL) suggest a solubility-limited absorption.
-
Formulation Strategies:
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can enhance the dissolution rate.[10]
-
Amorphous Solid Dispersions (ASDs): Dispersing the inhibitor in a polymer matrix can prevent crystallization and maintain a higher energy amorphous state, improving solubility.[10]
-
Lipid-Based Formulations: For lipophilic compounds, formulations such as self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gastrointestinal tract.[7][10]
-
Co-crystals: Forming a co-crystal with a non-toxic co-former can alter the crystal lattice and improve solubility.[10]
-
Issue 2: High First-Pass Metabolism
Question: The oral bioavailability of my Ncx1 inhibitor is significantly lower than its intravenous bioavailability, suggesting high first-pass metabolism. How can I address this?
Answer:
High first-pass metabolism can be mitigated through several approaches:
-
In Vitro Metabolic Stability Assays: Use liver microsomes or hepatocytes to identify the primary metabolic pathways and the specific enzymes involved (e.g., cytochrome P450s).
-
Structural Modification:
-
Metabolic "Soft Spot" Modification: Modify the parts of the molecule that are most susceptible to enzymatic degradation to block or slow down metabolism.[7]
-
-
Prodrug Approach:
-
Route of Administration:
-
Consider alternative routes of administration that bypass the liver, such as subcutaneous or intraperitoneal injection, if appropriate for the experimental model.
-
Quantitative Data Summary
The following table presents hypothetical pharmacokinetic data for a lead Ncx1 inhibitor, "Ncx1-Inhibitor-X," in different formulations, demonstrating how formulation changes can impact bioavailability.
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Bioavailability (%) |
| Intravenous | 2 | IV | 1500 | 0.1 | 2500 | 100 |
| Aqueous Suspension | 10 | PO | 150 | 2.0 | 750 | 6 |
| Micronized Suspension | 10 | PO | 350 | 1.5 | 1800 | 14.4 |
| Lipid-Based Formulation (SEDDS) | 10 | PO | 800 | 1.0 | 4500 | 36 |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of an Ncx1 inhibitor after oral administration.
Materials:
-
Ncx1 inhibitor
-
Vehicle/formulation
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Analytical equipment (LC-MS/MS)
Procedure:
-
Fast mice for 4 hours prior to dosing (with free access to water).
-
Prepare the dosing formulation of the Ncx1 inhibitor at the desired concentration.
-
Record the body weight of each mouse.
-
Administer the formulation via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Collect blood samples (approximately 50 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Place blood samples into EDTA-coated tubes and keep them on ice.
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of the Ncx1 inhibitor in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Simplified signaling pathway of Ncx1-mediated calcium extrusion.
Caption: Experimental workflow for improving in vivo bioavailability.
Caption: Decision tree for troubleshooting low bioavailability.
References
- 1. Transcriptional Pathways and Potential Therapeutic Targets in the Regulation of Ncx1 Expression in Cardiac Hypertrophy and Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NCX1: mechanism of transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roles of Na+/Ca2+ exchanger 1 in digestive system physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are NCX1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Frontiers | Design of a Proteolytically Stable Sodium-Calcium Exchanger 1 Activator Peptide for In Vivo Studies [frontiersin.org]
- 6. Two sodium/calcium exchanger gene products, NCX1 and NCX3, play a major role in the development of permanent focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Bioavailability of Drugs—The Current State of Knowledge [mdpi.com]
- 9. How to Conduct a Bioavailability Assessment? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Ncx1-IN-1 toxicity in primary cell cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ncx1-IN-1, a selective inhibitor of the Na+/Ca2+ exchanger 1 (NCX1), in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also referred to as compound 4 in some literature, is a selective inhibitor of the sodium-calcium exchanger 1 (NCX1). It primarily targets the reverse mode of NCX1, which is responsible for calcium ion influx into the cell. By inhibiting this mode, this compound can help in maintaining cellular calcium homeostasis, which is crucial for various cellular functions and survival.
Q2: In which cell types has this compound been tested?
This compound has been characterized in Baby Hamster Kidney (BHK) cells stably expressing NCX1 (BHK-NCX1) and has been tested for its neuroprotective effects in primary rat cortical neurons.
Q3: What is the recommended working concentration for this compound?
The half-maximal inhibitory concentration (IC50) for this compound (compound 4) on the reverse mode of NCX1 in BHK-NCX1 cells is approximately 10 μM. For neuroprotection studies in primary cortical neurons, a concentration of 10 μM has been used. However, the optimal concentration will be cell-type and experiment-specific, and it is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific primary cell culture and experimental setup.
Q4: How should I prepare and store this compound?
For solubility and storage recommendations, please refer to the Certificate of Analysis provided by the supplier. Generally, stock solutions should be prepared in a suitable solvent like DMSO and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Cell Viability / Increased Cell Death | High Concentration of this compound: The inhibitor may be toxic at high concentrations. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your primary cells. Start with a wide range of concentrations (e.g., 0.1 µM to 50 µM). |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to primary cells at certain concentrations. | Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments. | |
| Disruption of Calcium Homeostasis: Prolonged or excessive inhibition of NCX1 can disrupt essential calcium signaling pathways, leading to apoptosis. | Reduce the incubation time with this compound. Consider using a lower, yet effective, concentration. | |
| High Experimental Variability | Inconsistent Cell Health: Primary cells are sensitive to culture conditions. Variability in cell health can lead to inconsistent responses. | Standardize your primary cell isolation and culture protocol. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Inaccurate Drug Concentration: Errors in preparing or diluting the inhibitor stock solution. | Prepare fresh dilutions of this compound for each experiment from a carefully prepared and stored stock solution. | |
| Unexpected or Off-Target Effects | Compensation by other NCX isoforms or calcium channels: Cells may upregulate other mechanisms to compensate for NCX1 inhibition. | Investigate the expression of other NCX isoforms (NCX2, NCX3) in your primary cells. Consider using inhibitors for other calcium channels to dissect the specific effects of NCX1 inhibition. |
| Non-specific Binding: At higher concentrations, the inhibitor might bind to other proteins. | Use the lowest effective concentration of this compound as determined by your dose-response studies. | |
| Inhibitor Appears Ineffective | Incorrect Mode of NCX1 is Dominant: this compound is a reverse mode-specific inhibitor. If the forward mode is dominant in your experimental conditions, the inhibitor will have minimal effect. | Design your experiment to specifically assess the reverse mode of NCX1. This can be achieved by manipulating intracellular sodium and calcium concentrations. |
| Degradation of the Inhibitor: Improper storage or handling of the compound. | Store the stock solution as recommended and prepare fresh working solutions for each experiment. |
Experimental Protocols
Assessment of this compound Cytotoxicity using MTT Assay
This protocol is a general guideline for assessing the cytotoxicity of this compound in primary cell cultures.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound (Compound 4)
-
DMSO (vehicle)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm wavelength)
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Data Presentation:
| Concentration of this compound (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Cell Viability |
| 0 (Vehicle Control) | 100% | ||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 25 | |||||
| 50 |
Measurement of Intracellular Calcium Dynamics using Fura-2 AM
This protocol outlines the measurement of intracellular calcium concentration ([Ca2+]i) to assess the inhibitory effect of this compound on the reverse mode of NCX1.
Materials:
-
Primary cells cultured on glass coverslips
-
HEPES-buffered saline solution (HBSS)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
This compound
-
Na+-free solution (replace NaCl with an equimolar concentration of LiCl or NMDG-Cl)
-
Fluorescence imaging system with dual excitation wavelengths (e.g., 340 nm and 380 nm) and an emission detector (e.g., 510 nm)
Procedure:
-
Load the primary cells with 2-5 µM Fura-2 AM (with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove extracellular Fura-2 AM.
-
Mount the coverslip onto the perfusion chamber of the fluorescence imaging system.
-
Perfuse the cells with normal HBSS to establish a baseline [Ca2+]i.
-
To induce the reverse mode of NCX1, switch the perfusion to a Na+-free solution. This will cause an increase in [Ca2+]i.
-
After observing the rise in [Ca2+]i, switch back to normal HBSS to allow the cells to recover.
-
To test the effect of the inhibitor, pre-incubate the cells with the desired concentration of this compound (e.g., 10 µM) for a specified period.
-
Repeat the switch to the Na+-free solution in the presence of this compound and record the change in [Ca2+]i.
-
Record the fluorescence ratio (F340/F380) and convert it to [Ca2+]i using the Grynkiewicz equation.
Data Presentation:
| Experimental Condition | Baseline [Ca2+]i (nM) | Peak [Ca2+]i upon Na+-free perfusion (nM) | % Inhibition of Ca2+ influx |
| Control (No Inhibitor) | 0% | ||
| This compound (1 µM) | |||
| This compound (10 µM) | |||
| This compound (25 µM) |
Visualizations
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Caption: Mechanism of this compound action on the NCX1 transporter.
Best practices for storing and handling Ncx1-IN-1
Welcome to the technical support center for Ncx1-IN-1, a potent inhibitor of the Na+/Ca2+ exchanger 1 (NCX1). This guide is designed for researchers, scientists, and drug development professionals to provide best practices for storage and handling, answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a small molecule inhibitor of the Sodium-Calcium Exchanger 1 (NCX1). NCX1 is a critical plasma membrane protein responsible for maintaining intracellular calcium homeostasis by exchanging sodium (Na+) and calcium (Ca2+) ions.[1] Under normal physiological conditions, it primarily operates in a "forward mode" to extrude Ca2+ from the cell.[2] this compound targets and blocks the activity of the NCX1 protein, thereby modulating intracellular Ca2+ levels, which can be instrumental in studying cellular processes dependent on calcium signaling.[1]
Q2: In which research areas is this compound typically used? A2: this compound and other NCX1 inhibitors are valuable tools in various research fields. They are frequently used in cardiovascular research to study heart failure and ischemia-reperfusion injury, where Ca2+ overload is a key pathological factor.[1] In neuroscience, they are used to investigate neuronal damage from excitotoxicity in conditions like stroke and neurodegenerative diseases.[1] Other potential applications include studying cancer cell proliferation, inflammation, and epithelial cell migration.
Q3: What are the operational modes of the NCX1 transporter? A3: The NCX1 transporter is bidirectional. Its direction is determined by the electrochemical gradients of Na+ and Ca2+ across the cell membrane.
-
Forward Mode: Extrudes one Ca2+ ion in exchange for the influx of three Na+ ions. This is the primary mode for reducing intracellular Ca2+.
-
Reverse Mode: Imports one Ca2+ ion in exchange for the efflux of three Na+ ions. This mode can be activated under conditions of high intracellular Na+ or membrane depolarization, and can contribute to pathological Ca2+ overload.
Q4: How does inhibition of NCX1 affect intracellular calcium levels? A4: By blocking the primary mechanism for Ca2+ extrusion (the forward mode), this compound can lead to an increase in basal intracellular calcium concentration. This effect is particularly pronounced in cells where NCX1 is the dominant regulator of calcium clearance. The precise impact depends on the cell type, the expression levels of other calcium handling proteins (like SERCA and PMCA pumps), and the specific experimental conditions.
Storage and Handling Best Practices
Proper storage and handling of this compound are crucial for maintaining its chemical integrity and ensuring experimental reproducibility.
| Parameter | Recommendation | Rationale |
| Form | Shipped as a lyophilized powder. | Lyophilized form offers the best long-term stability. |
| Storage (Powder) | Store at -20°C for long-term storage (up to 3 years). May be stored at 4°C for short-term use (up to 2 years). | Protects from degradation due to temperature fluctuations and moisture. |
| Solvent | Use anhydrous Dimethyl Sulfoxide (DMSO) to prepare stock solutions. | This compound is readily soluble in DMSO. Using an anhydrous solvent prevents hydrolysis. |
| Stock Solution Prep. | Prepare a concentrated stock solution (e.g., 10 mM) in DMSO. | A high-concentration stock minimizes the volume of DMSO added to experimental media. |
| Solution Storage | Aliquot the stock solution into single-use vials and store at -80°C (up to 2 years) or -20°C (up to 1 year). | Aliquoting prevents contamination and degradation from repeated freeze-thaw cycles. |
| Handling | Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid contact with skin and eyes. Do not ingest or inhale. | Standard safety precaution for handling chemical reagents. |
Biological Activity and Potency
The potency of NCX1 inhibitors can vary between different compounds and experimental systems. While specific IC50 values for this compound are not broadly published, data for other well-characterized NCX1 inhibitors are provided below for reference. It is strongly recommended to perform a dose-response curve to determine the optimal effective concentration for your specific cell type and assay.
| Inhibitor | Target(s) | IC50 Value | Notes |
| SEA0400 | NCX1, NCX2, NCX3 | 5-33 nM | Potent and selective inhibitor. |
| KB-R7943 | NCX1, NCX2, NCX3 | ~2-5 µM | Preferentially inhibits the reverse mode. |
| YM-244769 | NCX1, NCX2, NCX3 | 68 nM (NCX1) | Potent and selective inhibitor. |
| SN-6 | NCX1, NCX2, NCX3 | 2.9 µM (NCX1) | Selective inhibitor. |
| This compound | NCX1 | To be determined | The optimal concentration should be determined empirically for each experimental setup. Start with a range of 1-10 µM. |
Troubleshooting Guide
Issue 1: Compound Precipitation in Aqueous Media
-
Question: I've diluted my this compound DMSO stock solution into my cell culture medium, and I see a precipitate forming. What should I do?
-
Answer:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer or cell culture medium is low, typically below 0.5%. High concentrations of DMSO can decrease the solubility of the compound in aqueous solutions.
-
Use a Carrier Protein: For some applications, adding a small amount of bovine serum albumin (BSA) to the final buffer can help maintain the solubility of hydrophobic compounds.
-
Vortex During Dilution: When preparing the final dilution, add the DMSO stock dropwise to the aqueous solution while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.
-
Prepare Fresh: Always prepare working solutions fresh from the DMSO stock just before the experiment. Do not store diluted aqueous solutions of this compound.
-
Issue 2: No Observable Effect or Low Efficacy
-
Question: I'm not observing the expected biological effect (e.g., change in intracellular calcium, inhibition of cell migration) after applying this compound. What could be the cause?
-
Answer:
-
Confirm Compound Integrity: Ensure the compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles. If in doubt, use a fresh aliquot or a newly prepared stock solution.
-
Optimize Concentration: The effective concentration of this compound is highly dependent on the cell type and the specific assay. Perform a dose-response experiment (e.g., from 0.1 µM to 20 µM) to determine the optimal concentration for your system.
-
Check Target Expression: Verify that your cell model expresses a sufficient level of the NCX1 protein. You can confirm this using techniques like Western Blot or qPCR.
-
Incubation Time: Ensure the pre-incubation time with the inhibitor is sufficient for it to enter the cells and engage with its target before initiating your experimental measurement. A typical pre-incubation time is 30-60 minutes.
-
Issue 3: Observed Cell Toxicity or Off-Target Effects
-
Question: My cells are showing signs of toxicity (e.g., rounding up, detaching, poor viability) after treatment with this compound. How can I mitigate this?
-
Answer:
-
Perform a Cytotoxicity Assay: Determine the maximum non-toxic concentration of this compound for your specific cell line using a viability assay (e.g., MTT, Trypan Blue exclusion). This will help you define a safe working concentration range.
-
Lower DMSO Concentration: High concentrations of the solvent (DMSO) can be toxic to cells. Ensure the final DMSO concentration in your culture medium is kept to a minimum (ideally ≤0.1%). Run a vehicle control (medium with the same concentration of DMSO but without this compound) to assess the solvent's effect.
-
Reduce Inhibitor Concentration: Cell toxicity may be an on-target effect of prolonged or potent NCX1 inhibition, leading to dysregulation of calcium homeostasis. Try using the lowest effective concentration determined from your dose-response curve.
-
Consider Off-Target Effects: While designed to be an NCX1 inhibitor, at higher concentrations, the compound may affect other ion channels or cellular processes. Researching the selectivity profile of the inhibitor or comparing its effects with other known NCX1 inhibitors can provide additional insights.
-
Experimental Protocols & Visualizations
NCX1 Signaling and Inhibition
The Na+/Ca2+ exchanger (NCX1) plays a crucial role in cellular signaling pathways, particularly those dependent on calcium. For instance, in some epithelial cells, reduced NCX1 activity leads to an increase in intracellular calcium, which can activate signaling cascades like the PI3K/ERK pathway, ultimately promoting cell migration. This compound inhibits this process by blocking the exchanger.
Caption: Signaling pathway showing NCX1-mediated calcium efflux and its inhibition by this compound.
Experimental Workflow: General Overview
A typical experiment using this compound involves several key stages, from initial cell culture to final data analysis. This workflow ensures that experiments are conducted systematically and that results are reliable.
Caption: A generalized experimental workflow for studies involving this compound.
Detailed Experimental Protocol 1: Intracellular Calcium Measurement using Fura-2 AM
This protocol describes how to measure changes in intracellular calcium concentration ([Ca2+]i) in response to NCX1 inhibition.
Methodology:
-
Cell Seeding:
-
Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Culture cells in their standard growth medium until they reach the desired confluency (typically 70-90%).
-
-
Reagent Preparation:
-
Loading Buffer: Prepare a buffered physiological saline solution, such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fura-2 AM Stock Solution: Dissolve Fura-2 AM in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM.
-
This compound Working Solution: Prepare a 2X or 10X working solution of this compound in the Loading Buffer from your DMSO stock immediately before use.
-
-
Dye Loading:
-
Aspirate the culture medium from the cells and wash them once with pre-warmed (37°C) Loading Buffer.
-
Prepare the Fura-2 AM loading solution by diluting the stock solution into the Loading Buffer to a final concentration of 2-5 µM.
-
Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with fresh, pre-warmed Loading Buffer to remove extracellular dye.
-
Incubate the cells in fresh Loading Buffer for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Inhibition and Measurement:
-
Mount the coverslip onto the stage of a fluorescence microscope equipped for ratiometric imaging.
-
Perfuse the cells with Loading Buffer and record the baseline [Ca2+]i by acquiring fluorescence emission at ~510 nm with excitation alternating between 340 nm and 380 nm.
-
To assess the effect of NCX1 inhibition, perfuse the cells with the this compound working solution and continue recording. Observe any changes in the baseline F340/F380 ratio, which corresponds to changes in [Ca2+]i.
-
(Optional) After observing the effect of this compound, you can challenge the cells with a stimulus (e.g., an agonist or high potassium solution) to evaluate the inhibitor's effect on calcium dynamics.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.
-
The change in this ratio over time reflects the change in intracellular calcium concentration.
-
Compare the baseline calcium levels and stimulus-induced calcium transients between control (vehicle-treated) and this compound-treated cells.
-
Detailed Experimental Protocol 2: Cell Migration (Wound Healing) Assay
This protocol assesses the effect of this compound on collective cell migration.
Methodology:
-
Cell Seeding:
-
Plate cells in a 6-well or 12-well plate and grow them until they form a fully confluent monolayer.
-
-
Creating the Wound:
-
Using a sterile 200 µL pipette tip, make a straight scratch down the center of the cell monolayer.
-
Gently wash the well twice with sterile Phosphate-Buffered Saline (PBS) to remove detached cells and debris.
-
Capture initial images of the wound at time 0 using a phase-contrast microscope. Mark the positions to ensure the same fields are imaged over time.
-
-
Inhibitor Treatment:
-
Replace the PBS with fresh culture medium (typically low-serum to minimize proliferation) containing the desired concentration of this compound or a vehicle control (DMSO).
-
-
Live-Cell Imaging:
-
Place the plate in a live-cell imaging system incubator set to 37°C and 5% CO2.
-
Acquire images of the marked positions at regular intervals (e.g., every 2-4 hours) for a total duration of 12-48 hours, or until the wound in the control wells has closed.
-
-
Data Analysis:
-
For each time point, measure the area of the cell-free "wound".
-
Calculate the rate of wound closure using the following formula:
-
% Wound Closure = [(Area at T0 - Area at Tx) / Area at T0] * 100
-
-
Compare the rate of migration between the control and this compound treated groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine significance.
-
References
Technical Support Center: Interpreting Unexpected Results with the NCX1 Inhibitor, SEA0400
Welcome to the technical support center for SEA0400, a potent and selective inhibitor of the Sodium-Calcium Exchanger 1 (NCX1). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results during their experiments with SEA0400.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for SEA0400?
A1: SEA0400 is a selective and potent inhibitor of the Na+/Ca2+ exchanger (NCX), specifically targeting the NCX1 isoform.[1][2][3] Under normal physiological conditions, NCX1 helps maintain low intracellular calcium concentrations by extruding calcium from the cell.[4] SEA0400 blocks this exchange, leading to an alteration in intracellular calcium and sodium ion homeostasis.[1] The inhibitory effect of SEA0400 is potent, with IC50 values in the nanomolar range for cultured neurons, astrocytes, and microglia (5.0 nM, 8.3 nM, and 33 nM, respectively). The molecule is thought to stabilize the exchanger in an inward-facing conformation, which promotes its inactivation.
Q2: What are the known off-target effects of SEA0400?
A2: While SEA0400 is considered a selective inhibitor of NCX1, some studies have reported potential off-target effects, particularly at higher concentrations. For instance, at a concentration of 10 μM, SEA0400 has been observed to inhibit the L-type Ca2+ current and the inwardly rectifying K+ current to a lesser extent. Another study noted that SEA0400 can affect NMDA receptor currents, although this is presumed to be an indirect effect resulting from the inhibition of Ca2+ extrusion by NCX1. It is crucial to use the lowest effective concentration of SEA0400 to minimize the likelihood of off-target effects.
Q3: What is the recommended solvent and storage condition for SEA0400?
A3: SEA0400 is soluble in dimethyl sulfoxide (B87167) (DMSO). For experimental use, it is recommended to prepare a concentrated stock solution in anhydrous, high-purity DMSO and store it in small aliquots at -20°C or below to avoid repeated freeze-thaw cycles. Fresh dilutions in your cell culture medium should be prepared for each experiment.
Troubleshooting Guide
Unexpected Result 1: Higher than expected cell death or cytotoxicity.
Q: I treated my cells with SEA0400 and observed a significant decrease in cell viability, which was not my expected outcome. What could be the cause?
A: Unexpected cytotoxicity can arise from several factors when using a potent inhibitor like SEA0400. Here are some potential causes and troubleshooting steps:
-
High Inhibitor Concentration: Using SEA0400 at concentrations significantly above its IC50 for NCX1 inhibition can lead to off-target effects and subsequent cytotoxicity.
-
Solvent Toxicity: The final concentration of DMSO in your cell culture medium may be too high. It is generally recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%, as some cell lines are sensitive to higher concentrations.
-
Disruption of Calcium Homeostasis: Prolonged or excessive inhibition of NCX1 can lead to a sustained increase in intracellular calcium, which can trigger apoptotic pathways and lead to cell death.
-
Cell Line Sensitivity: Different cell lines may exhibit varying sensitivities to the disruption of calcium homeostasis caused by NCX1 inhibition.
Caption: A flowchart for troubleshooting unexpected cytotoxicity with SEA0400.
This assay assesses cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of SEA0400 in your cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO. Remove the old medium from the cells and add the medium containing different concentrations of SEA0400 or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or an appropriate solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
| SEA0400 Concentration (nM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 1 | 98.5 | 4.8 |
| 10 | 95.1 | 5.5 |
| 100 | 89.3 | 6.1 |
| 1000 (1 µM) | 75.6 | 7.3 |
| 10000 (10 µM) | 42.8 | 8.9 |
Unexpected Result 2: No observable effect on intracellular calcium levels.
Q: I treated my cells with SEA0400, but I don't see the expected increase in intracellular calcium. What could be wrong?
A: Several factors could contribute to the lack of an observable effect on intracellular calcium levels.
-
Low NCX1 Expression: The cell line you are using may have very low or no expression of the NCX1 protein.
-
Inactive Compound: The SEA0400 may have degraded due to improper storage or handling.
-
Suboptimal Assay Conditions: The experimental conditions for measuring intracellular calcium may not be optimal.
-
Compensatory Mechanisms: Cells may have compensatory mechanisms to buffer intracellular calcium, masking the effect of NCX1 inhibition over the observed timeframe.
Caption: A workflow for troubleshooting the lack of an effect of SEA0400 on intracellular calcium.
This experiment will confirm if your cell line expresses the target protein.
Protocol:
-
Cell Lysis: Prepare cell lysates from your chosen cell line using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of your lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for NCX1 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
This ratiometric fluorescent dye allows for the quantification of intracellular calcium concentrations.
Protocol:
-
Cell Seeding: Seed cells on glass coverslips or in a 96-well black-walled, clear-bottom plate and allow them to adhere.
-
Dye Loading: Prepare a Fura-2 AM loading solution (typically 1-5 µM) in a physiological buffer (e.g., HBSS) with 0.02-0.04% Pluronic F-127. Incubate the cells with the loading solution for 30-60 minutes at room temperature or 37°C, protected from light.
-
De-esterification: Wash the cells twice with the buffer and incubate for an additional 20-30 minutes to allow for the complete hydrolysis of the AM ester by intracellular esterases.
-
Baseline Measurement: Measure the baseline fluorescence ratio by exciting the cells alternately at 340 nm and 380 nm and recording the emission at 510 nm.
-
Compound Addition: Add SEA0400 at the desired concentration and continue to record the fluorescence ratio over time.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
| Treatment | Baseline [Ca2+]i (nM) | Peak [Ca2+]i (nM) after SEA0400 |
| Vehicle Control | 105 ± 12 | 110 ± 15 |
| SEA0400 (100 nM) | 108 ± 14 | 250 ± 25 |
| SEA0400 (1 µM) | 110 ± 11 | 450 ± 38 |
Signaling Pathway Diagram
Caption: The inhibitory action of SEA0400 on the NCX1 exchanger and its effect on ion transport.
References
- 1. selleckchem.com [selleckchem.com]
- 2. SEA0400, a novel Na+/Ca2+ exchanger inhibitor, reduces calcium overload induced by ischemia and reperfusion in mouse ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of SEA0400, a novel inhibitor of sodium-calcium exchanger, on myocardial ionic currents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NCX1 (D3F3H) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Ncx1-IN-1 quality control and purity assessment
Welcome to the technical support center for Ncx1-IN-1, a potent inhibitor of the Sodium-Calcium Exchanger 1 (NCX1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, purity assessment, and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as Compound 6) is a small molecule inhibitor of the Na+/Ca2+ exchanger (NCX), with a primary focus on the NCX1 isoform.[1] NCX1 is a crucial membrane protein involved in maintaining cellular calcium homeostasis by exchanging sodium and calcium ions across the plasma membrane.[2] Under normal physiological conditions, it primarily extrudes calcium from the cell. However, in pathological states, its reverse mode can contribute to calcium overload and cellular damage.[2] this compound likely exerts its effects by modulating the activity of NCX1, thereby impacting intracellular calcium levels.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical for maintaining the integrity of this compound. For long-term storage, it is recommended to store the compound as a lyophilized powder at -20°C. Once reconstituted, stock solutions, typically in a solvent like DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. For short-term use, reconstituted solutions can be kept at 4°C for up to two weeks.[3] Always refer to the Certificate of Analysis for specific storage recommendations.
Q3: How do I prepare a working solution of this compound for my experiments?
A3: To prepare a working solution, first create a high-concentration stock solution in an appropriate solvent, such as DMSO.[4] For cell-based assays, it is important to ensure that the final concentration of the solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[4] The stock solution can be serially diluted in your experimental buffer or cell culture medium to achieve the desired final concentration. It is advisable to prepare fresh working solutions for each experiment.
Quality Control and Purity Assessment
Ensuring the quality and purity of this compound is paramount for obtaining reliable and reproducible experimental results. Below are standard analytical methods for assessing the purity of small molecule inhibitors like this compound.
Table 1: Purity Assessment of this compound
| Analytical Method | Parameter | Typical Specification | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Purity | ≥98% | To quantify the purity of the compound and detect any impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular Weight | Consistent with theoretical mass | To confirm the identity of the compound by determining its molecular weight. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Structure | Consistent with proposed structure | To confirm the chemical structure of the compound.[5][6] |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of this compound by separating it from any potential impurities.
-
Methodology:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Use a C18 reverse-phase HPLC column.
-
Employ a gradient elution method with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
The purity is calculated based on the area of the main peak relative to the total peak area.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
-
Objective: To confirm the identity of this compound by determining its molecular weight.
-
Methodology:
-
The sample is first separated using an HPLC system as described above.
-
The eluent is then introduced into a mass spectrometer.
-
The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).
-
The resulting mass spectrum should show a prominent peak corresponding to the expected molecular weight of this compound.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure of this compound.
-
Methodology:
-
Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., DMSO-d6).
-
Acquire a proton (¹H) NMR spectrum.
-
The chemical shifts, splitting patterns, and integration of the peaks in the spectrum should be consistent with the expected chemical structure of this compound.
-
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| Compound Instability: this compound may be unstable in your cell culture medium. | Perform a stability test of this compound in your specific medium over the time course of your experiment.[4] |
| Solubility Issues: The compound may be precipitating out of solution at the working concentration. | Visually inspect the working solution for any precipitate. Consider lowering the final concentration or using a different solvent for the stock solution. |
| Off-Target Effects: The observed phenotype may be due to the inhibition of other proteins besides NCX1.[7] | Use a structurally different NCX1 inhibitor to see if it produces a similar phenotype.[7] Perform genetic validation by knocking down or knocking out NCX1 to see if it recapitulates the inhibitor's effect.[7] |
| Cell Line Variability: Different cell lines may have varying expression levels of NCX1. | Confirm the expression of NCX1 in your cell line using techniques like Western blotting or qPCR. |
Issue 2: High Variability in IC50 Values
| Potential Cause | Troubleshooting Steps |
| Assay Conditions: The IC50 value can be influenced by factors such as cell density, incubation time, and the specific assay used.[8][9] | Standardize all assay parameters, including cell seeding density and treatment duration.[9] |
| Compound Aggregation: At higher concentrations, small molecules can form aggregates, leading to non-specific inhibition.[10] | Include a detergent (e.g., 0.01% Triton X-100) in your assay buffer to prevent aggregation and see if it affects the dose-response curve.[10] |
| Time-Dependent Inhibition: The inhibitory effect may increase with longer pre-incubation times. | Perform a time-dependent inhibition study by pre-incubating the inhibitor with the cells for different durations before starting the assay.[10] |
Visualizations
Signaling Pathway
Caption: Inhibition of the NCX1 transporter by this compound.
Experimental Workflow
Caption: Quality control workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are NCX1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. people.bu.edu [people.bu.edu]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Guide to Validating the Specificity of NCX1 Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The sodium-calcium exchanger 1 (NCX1) is a critical ion transporter involved in maintaining calcium homeostasis in various tissues, including the heart and brain, making it a significant therapeutic target.[1] The development of specific inhibitors for NCX1 is crucial for advancing research and therapeutic strategies. This guide provides a framework for validating the specificity of novel NCX1 inhibitors, such as Ncx1-IN-1, by comparing their performance with established alternatives and detailing the necessary experimental protocols.
Comparative Analysis of NCX1 Inhibitors
A critical step in validating a novel inhibitor is to compare its potency and selectivity against known compounds. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-characterized NCX inhibitors against the three major NCX isoforms: NCX1, NCX2, and NCX3.
| Inhibitor | NCX1 IC50 | NCX2 IC50 | NCX3 IC50 | Key Characteristics |
| SEA0400 | 5-33 nM | 0.98 µM | - | Potent and selective for NCX1 over NCX2 and NCX3. Known to have off-target effects. |
| KB-R7943 | 5.7 µM (reverse mode) | - | - | Preferentially inhibits the reverse mode of NCX. Known to have off-target effects on hERG and L-type Ca2+ channels.[2] |
| SN-6 | 2.9 µM | 16 µM | 8.6 µM | Selective for NCX1 over other NCX isoforms. |
| YM-244769 | 68 nM | 96 nM | 18 nM | Potent, selective, and orally active. |
| ORM-10962 | 55 nM (inward), 67 nM (outward) | - | - | Potent and highly selective. |
Experimental Protocols for Validating Inhibitor Specificity
Robust validation of a new NCX1 inhibitor requires a combination of electrophysiological and ion flux assays to determine its potency, selectivity, and potential off-target effects.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the electrical current generated by the Na+/Ca2+ exchanger (INCX), providing a precise assessment of inhibitor potency.
Objective: To determine the IC50 of the inhibitor for the forward and reverse modes of NCX1.
Methodology:
-
Cell Preparation: Utilize isolated cardiomyocytes or a stable cell line (e.g., HEK293) expressing the specific NCX isoform of interest.
-
Electrode and Solution Preparation:
-
Pipette Solution (Intracellular): To isolate INCX, the pipette solution should contain a known concentration of Na+ and Ca2+ and blockers for other major ion channels. A typical solution contains (in mM): 120 Cs-aspartate, 20 CsCl, 10 EGTA, 5 MgATP, 10 HEPES, adjusted to pH 7.2 with CsOH.
-
External Solution (Extracellular): The external solution should contain physiological concentrations of ions, including Na+ and Ca2+.
-
-
Recording INCX:
-
Establish a whole-cell patch-clamp configuration.
-
Apply a voltage ramp protocol (e.g., from +80 mV to -120 mV) to elicit both the inward (reverse mode) and outward (forward mode) currents.
-
Identify INCX as the current that is sensitive to the removal of extracellular Na+ or the application of a non-selective NCX blocker like NiCl2.
-
-
Inhibitor Application: Apply increasing concentrations of the test inhibitor (e.g., this compound) to the external solution.
-
Data Analysis: Measure the percentage of inhibition of the INCX amplitude at each inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value for both the forward and reverse modes of the exchanger.
Fluorescence-Based Ion Flux Assays
This high-throughput method indirectly measures NCX activity by monitoring changes in intracellular Ca2+ or Na+ concentrations.
Objective: To determine the IC50 of the inhibitor by measuring its effect on ion flux mediated by NCX1.
Methodology:
-
Cell Preparation: Plate cells expressing the target NCX isoform in a multi-well plate.
-
Dye Loading: Load the cells with a fluorescent ion indicator dye, such as Fura-2 AM for Ca2+ or SBFI-AM for Na+.
-
Inhibitor Incubation: Pre-incubate the cells with various concentrations of the test inhibitor.
-
Induction of NCX Activity:
-
Reverse Mode: Induce Ca2+ influx by replacing extracellular Na+ with an impermeant cation (e.g., Li+ or N-methyl-D-glucamine) and depolarizing the cells with a high concentration of extracellular K+ in the presence of extracellular Ca2+.
-
Forward Mode: After loading the cells with Na+, induce Ca2+ efflux by reintroducing extracellular Na+.
-
-
Fluorescence Measurement: Use a fluorescence plate reader or microscope to measure the change in fluorescence intensity upon stimulation. A reduction in the fluorescence signal in the presence of the inhibitor indicates a decrease in ion flux and thus inhibition of NCX activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and plot a dose-response curve to determine the IC50 value.
Visualizing Key Processes
To better understand the context of NCX1 inhibition and the experimental workflows, the following diagrams are provided.
References
A Comparative Guide to NCX1 Inhibitors: Ncx1-IN-1 vs. KB-R7943
For researchers, scientists, and drug development professionals, the selection of a potent and selective inhibitor is critical for investigating the physiological and pathological roles of the sodium-calcium exchanger 1 (NCX1). This guide provides an objective comparison of a novel NCX1 inhibitor, Ncx1-IN-1, with the widely used but less selective compound, KB-R7943.
This comparison summarizes key quantitative data, details experimental methodologies for the cited assays, and presents signaling pathway and experimental workflow diagrams to facilitate a comprehensive understanding of these two inhibitors.
Overview of this compound and KB-R7943
This compound, also identified as compound 4 in a study by Magli et al. (2021), is a novel benzodiazepinone derivative that has been characterized as a selective inhibitor of the reverse mode of NCX1.[1][2] In contrast, KB-R7943 is an isothiourea derivative that has been extensively used in research to block the reverse mode of NCX. However, its utility is hampered by a lack of selectivity and numerous off-target effects.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for this compound and KB-R7943, highlighting their potency and selectivity.
| Parameter | This compound (Compound 4) | KB-R7943 |
| Target | NCX1 (reverse mode) | NCX (reverse mode), with higher affinity for NCX3 |
| Reported IC50 | Not explicitly stated, but demonstrated effective inhibition at 10 µM | ~5.7 µM for NCX reverse mode |
| Selectivity | Selective for NCX1 over NCX3 | Inhibits NCX1, NCX2, and NCX3 |
| Off-Target Effects | Not extensively documented | Blocks NMDA receptors, mitochondrial complex I, L-type Ca2+ channels, and other ion channels |
Mechanism of Action and Signaling Pathway
The sodium-calcium exchanger (NCX) is a bidirectional membrane transporter crucial for maintaining calcium homeostasis in cells.[1] In its forward mode , it extrudes one Ca²⁺ ion in exchange for the influx of three Na⁺ ions. In the reverse mode , it imports one Ca²⁺ ion for the efflux of three Na⁺ ions. Under pathological conditions such as ischemia, the reverse mode of NCX1 can contribute to detrimental intracellular Ca²⁺ overload. Both this compound and KB-R7943 are designed to inhibit this reverse mode of operation.
Caption: NCX1 signaling pathway and points of inhibition.
Experimental Protocols
The characterization of this compound and KB-R7943 relies on key experimental techniques to assess their efficacy and selectivity.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to directly measure the ion currents mediated by NCX1.
Methodology:
-
Cell Preparation: Baby Hamster Kidney (BHK) cells stably transfected with the desired NCX isoform (e.g., NCX1) are cultured on glass coverslips.
-
Recording Setup: A glass micropipette filled with an internal solution is sealed onto the cell membrane to achieve a whole-cell configuration. The membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Current Elicitation: To measure the reverse mode current, the extracellular solution is switched from a standard Tyrode's solution containing Na⁺ to a Na⁺-free solution, creating a strong outward Na⁺ gradient that drives Ca²⁺ influx through NCX1. The resulting inward current is recorded. To measure the forward mode, intracellular Na⁺ is included in the pipette solution, and the outward current is measured upon extracellular Ca²⁺ application.
-
Inhibitor Application: The inhibitor (this compound or KB-R7943) is perfused into the bath solution at the desired concentration, and the change in the NCX-mediated current is measured.
-
Data Analysis: The percentage of inhibition is calculated by comparing the current amplitude in the presence and absence of the inhibitor.
Caption: Workflow for patch-clamp electrophysiology.
Fura-2AM Video Imaging of Intracellular Calcium
This method allows for the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to NCX activity and its inhibition.
Methodology:
-
Cell Loading: Cells (e.g., BHK-NCX1) are incubated with the cell-permeant ratiometric calcium indicator Fura-2 AM. Inside the cell, esterases cleave the AM group, trapping the Fura-2 in its active, calcium-sensitive form.
-
Imaging Setup: The coverslip with the loaded cells is placed on the stage of an inverted microscope equipped for fluorescence imaging. The cells are alternately excited with light at 340 nm and 380 nm, and the emission at 510 nm is captured.
-
Inducing NCX Activity: To measure the reverse mode of NCX, the extracellular solution is switched to a Na⁺-free medium, causing an influx of Ca²⁺ and an increase in the Fura-2 fluorescence ratio (340/380 nm).
-
Inhibitor Application: The inhibitor is added to the extracellular solution, and the change in the Na⁺-free-induced rise in [Ca²⁺]i is monitored.
-
Data Analysis: The change in the 340/380 nm fluorescence ratio is used to calculate the relative change in [Ca²⁺]i. The inhibitory effect is determined by comparing the rise in [Ca²⁺]i in the presence and absence of the compound.
Off-Target Effects and Selectivity
A critical point of differentiation between this compound and KB-R7943 is their selectivity. As highlighted in the comparison table, KB-R7943 has a broad range of off-target effects, which can confound experimental results. It is known to inhibit NMDA receptors and mitochondrial complex I, among other ion channels. This lack of specificity makes it challenging to attribute observed effects solely to the inhibition of NCX.
In contrast, the study by Magli et al. suggests that this compound (compound 4) is a more selective inhibitor for NCX1.[1] The screening of a library of compounds identified compound 4 as a selective inhibitor of NCX1 over NCX3.[1] However, a comprehensive off-target profiling for this compound across a wider range of channels and receptors has not yet been extensively reported.
Conclusion
This compound emerges as a promising tool for the specific investigation of NCX1 function, particularly its reverse mode of operation. Its selectivity for NCX1 over NCX3, as demonstrated in initial screenings, offers a significant advantage over the less selective and promiscuous inhibitor, KB-R7943. While a precise IC50 value for this compound is not yet published, its demonstrated efficacy at 10 µM provides a valuable starting point for further investigation.
For researchers aiming to dissect the specific role of NCX1 in cellular physiology and disease, this compound represents a more refined pharmacological tool. However, as with any novel compound, further characterization of its complete selectivity profile is warranted. For studies where the broad-spectrum inhibition of multiple NCX isoforms or other ion channels is not a confounding factor, KB-R7943 may still have utility, but a careful interpretation of the data is essential due to its known off-target activities.
References
Cross-Validation of NCX1 Inhibition: A Comparative Guide to Ncx1-IN-1 and Genetic Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of the selective Na+/Ca2+ exchanger 1 (NCX1) inhibitor, represented here as Ncx1-IN-1, with the genetic knockdown of the SLC8A1 gene encoding NCX1. The objective is to offer a clear comparison of these two methodologies for studying NCX1 function, supported by experimental data and detailed protocols.
The sodium-calcium exchanger 1 (NCX1) is a critical plasma membrane protein responsible for maintaining intracellular calcium homeostasis by extruding calcium ions from the cell.[1][2] Its dysregulation is implicated in various pathological conditions, making it a key therapeutic target.[3] Both pharmacological inhibition and genetic silencing are powerful tools to investigate the physiological and pathophysiological roles of NCX1. This guide will delineate the comparative effects of these approaches on cellular functions.
Comparative Analysis of this compound and NCX1 Knockdown
To provide a clear overview, the following table summarizes the expected comparative effects of a selective NCX1 inhibitor (referred to as this compound, with data extrapolated from studies using inhibitors like SEA0400 and KB-R7943) versus genetic knockdown of NCX1 (e.g., using siRNA or generating knockout models).
| Parameter | This compound (Selective Inhibitor) | Genetic Knockdown of NCX1 (siRNA/KO) | Key Considerations & References |
| NCX1 Activity | Rapid and reversible inhibition of both forward and reverse modes of NCX1.[4][5] | Sustained reduction in NCX1 protein expression leading to long-term loss of function. | The kinetics of inhibition versus the long-term adaptation to protein loss are critical differentiators. |
| Intracellular Ca2+ ([Ca2+]i) | Acute increase in resting [Ca2+]i and altered Ca2+ transient dynamics upon stimulation. | Chronically elevated basal [Ca2+]i, which may trigger compensatory mechanisms. | The temporal dynamics of [Ca2+]i changes are crucial for interpreting cellular responses. |
| Cell Viability/Proliferation | Can induce cell death in cancer cells by promoting Ca2+ overload. Effects are dose- and cell-type dependent. | Reduced proliferation and in some cases, induction of apoptosis, particularly in cells reliant on NCX1 for Ca2+ homeostasis. | The specific cellular context dictates the ultimate outcome on cell fate. |
| Vascular Smooth Muscle Contraction | Attenuates vasoconstrictor responses to certain agonists like phenylephrine. | Lowers blood pressure and attenuates myogenic reactivity in resistance arteries. | Both approaches highlight the role of NCX1 in regulating vascular tone. |
| Neuronal Function | Can be neuroprotective by preventing Ca2+ overload in excitotoxicity, though off-target effects of some inhibitors exist. | Silencing NCX1 can prevent certain pathological processes but may also impair normal neuronal signaling. | The specific inhibitor's selectivity and the neuronal model are important factors. |
| Off-Target Effects | Potential for off-target effects on other ion channels or cellular processes, depending on the inhibitor's specificity. | Highly specific to NCX1, but can lead to developmental or long-term compensatory changes in other genes and proteins. | Specificity is a key advantage of genetic approaches, while inhibitors offer temporal control. |
Experimental Workflow for Cross-Validation
References
- 1. researchgate.net [researchgate.net]
- 2. NCX1 represents an ionic Na+ sensing mechanism in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Druggability of Sodium Calcium Exchanger (NCX): Challenges and Recent Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural mechanisms of PIP2 activation and SEA0400 inhibition in human cardiac sodium-calcium exchanger NCX1 [elifesciences.org]
- 5. Molecular determinants of Na+/Ca2+ exchange (NCX1) inhibition by SEA0400 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to NCX1 Inhibitors: Replicating Published Findings with a Focus on SEA0400 and KB-R7943
For Researchers, Scientists, and Drug Development Professionals
The Sodium-Calcium Exchanger 1 (NCX1) is a critical regulator of intracellular calcium homeostasis, making it a compelling therapeutic target for a range of cardiovascular and neurological disorders.[1][2] This guide provides a comparative analysis of two widely studied NCX1 inhibitors, SEA0400 and KB-R7943, to assist researchers in replicating and building upon published findings. Due to the lack of specific public domain information on "Ncx1-IN-1," this document focuses on these well-characterized alternatives.
Performance Comparison of NCX1 Inhibitors
The following tables summarize the quantitative data on the potency and selectivity of SEA0400 and KB-R7943 from various studies.
| Compound | Assay | Cell/Tissue Type | Parameter | Value | Reference |
| SEA0400 | NCX Current Inhibition | Guinea-pig ventricular myocytes | EC50 (inward current) | 40 nM | [3] |
| NCX Current Inhibition | Guinea-pig ventricular myocytes | EC50 (outward current) | 32 nM | [3] | |
| Na+-dependent Ca2+ uptake | Cultured neurons, astrocytes, microglia | IC50 | 5-33 nM | [4] | |
| Cardioprotection (Infarct size reduction) | Isolated rabbit hearts | EC50 | 5.7 nM | [5] | |
| KB-R7943 | NCX Current Inhibition | Guinea-pig ventricular myocytes | EC50 (inward current) | 263 nM | [3] |
| NCX Current Inhibition | Guinea-pig ventricular myocytes | EC50 (outward current) | 457 nM | [3] | |
| Na+-dependent Ca2+ uptake | Cultured neurons, astrocytes, microglia | IC50 | 2-4 µM | [4] | |
| Outward NCX1.1 current inhibition (peak) | Xenopus laevis oocytes | IC50 | 2.8 ± 1.0 µM | [6] | |
| Outward NCX1.1 current inhibition (steady-state) | Xenopus laevis oocytes | IC50 | 0.6 ± 0.1 µM | [6] |
Table 1: Potency of SEA0400 and KB-R7943 in inhibiting NCX1 activity.
| Compound | Target | Effect | Concentration | Cell/Tissue Type | Reference |
| SEA0400 | Na+ channels, L-type Ca2+ channels, K+ channels | No significant effect | 1 µM | Guinea-pig ventricular myocytes | [3] |
| Various receptors and transporters | Negligible affinities | Not specified | Rat cerebral tissue | [4] | |
| KB-R7943 | Na+ channels | Significant decrease in current | 1 µM | Guinea-pig ventricular myocytes | [3] |
| L-type Ca2+ channels | Significant decrease in current | 1 µM | Guinea-pig ventricular myocytes | [3] | |
| Inwardly rectifying K+ channels | Significant decrease in current | 1 µM | Guinea-pig ventricular myocytes | [3] | |
| Mitochondrial Complex I | Inhibition | IC50 = 11.4 ± 2.4 µM | Cultured hippocampal neurons | [7] | |
| NMDA Receptor | Blockade | IC50 = 13.4 ± 3.6 µM | Cultured hippocampal neurons | [7] |
Table 2: Selectivity of SEA0400 and KB-R7943 against other ion channels and cellular targets.
Signaling Pathways and Experimental Workflows
To understand the context of NCX1 inhibition, it is crucial to visualize the relevant signaling pathways and experimental procedures.
Caption: NCX1 signaling in cellular function.
Caption: General experimental workflow.
Detailed Experimental Protocols
Measurement of NCX Current using Whole-Cell Patch Clamp
This protocol is adapted from studies measuring NCX currents in isolated ventricular myocytes.[3]
Objective: To measure the inward and outward currents generated by NCX1 and assess the inhibitory effects of SEA0400 and KB-R7943.
Materials:
-
Isolated ventricular myocytes (e.g., from guinea pig)
-
Patch-clamp setup (amplifier, digitizer, microscope)
-
Borosilicate glass capillaries for patch pipettes
-
External solution (in mM): 140 NaCl, 5 CsCl, 1 MgCl2, 5 HEPES, 5 glucose (pH 7.4 with NaOH)
-
Pipette solution (in mM): 110 Cs-aspartate, 20 CsCl, 10 NaCl, 5 MgATP, 10 HEPES, 10 BAPTA, 8 CaCl2 (pCa 7.0) (pH 7.2 with CsOH)
-
NCX1 inhibitors: SEA0400, KB-R7943
Procedure:
-
Prepare isolated ventricular myocytes using standard enzymatic digestion protocols.
-
Fabricate patch pipettes with a resistance of 2-4 MΩ when filled with the pipette solution.
-
Establish a whole-cell patch-clamp configuration on a single myocyte.
-
Hold the membrane potential at -40 mV.
-
To measure the outward NCX current (Ca2+ influx), apply a ramp pulse from -120 mV to +60 mV.
-
To measure the inward NCX current (Ca2+ efflux), apply a descending ramp pulse from +60 mV to -120 mV.
-
To isolate the NCX current, subtract the current recorded in the presence of a high concentration of a non-specific NCX inhibitor (e.g., 10 mM NiCl2) from the total current.
-
Perfuse the cell with the external solution containing the desired concentration of SEA0400 or KB-R7943 for a sufficient time to reach steady-state inhibition.
-
Repeat the voltage-clamp protocol to measure the inhibited NCX current.
-
Analyze the current-voltage relationship and calculate the percent inhibition at different voltages. Dose-response curves can be generated to determine EC50 values.
Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 Imaging
This protocol is based on methods used to assess changes in intracellular calcium in response to NCX inhibition.[8]
Objective: To measure changes in intracellular Ca2+ concentration in response to NCX inhibition by SEA0400 or KB-R7943.
Materials:
-
Isolated cells (e.g., cardiac myocytes, neurons, or cultured cell lines)
-
Fluorescence microscopy setup with an excitation wavelength switcher and an emission detector
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer
-
NCX1 inhibitors: SEA0400, KB-R7943
Procedure:
-
Plate the cells on glass coverslips suitable for microscopy.
-
Load the cells with 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS for 30-60 minutes at room temperature in the dark.
-
Wash the cells with fresh HBSS to remove extracellular Fura-2 AM and allow for de-esterification for at least 30 minutes.
-
Mount the coverslip onto the microscope stage and perfuse with HBSS.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and record the emission at 510 nm.
-
Establish a stable baseline recording of the 340/380 nm fluorescence ratio.
-
Perfuse the cells with a solution containing the desired concentration of SEA0400 or KB-R7943.
-
Continue recording the fluorescence ratio to observe changes in intracellular Ca2+.
-
At the end of the experiment, calibrate the Fura-2 signal by determining the maximum fluorescence ratio (Rmax) with the addition of a calcium ionophore (e.g., ionomycin) in the presence of high extracellular Ca2+, and the minimum fluorescence ratio (Rmin) with the addition of a Ca2+ chelator (e.g., EGTA).
-
Calculate the intracellular Ca2+ concentration using the Grynkiewicz equation.
Conclusion
This guide provides a framework for comparing the performance of NCX1 inhibitors, with a specific focus on SEA0400 and KB-R7943. The provided data tables, signaling pathway diagrams, and experimental protocols are intended to facilitate the replication of published findings and guide future research in the field of NCX1 pharmacology. Researchers should note the superior potency and selectivity of SEA0400 compared to KB-R7943, as highlighted in multiple studies.[3][4][5] Careful consideration of the experimental model and potential off-target effects is crucial for the accurate interpretation of results.
References
- 1. Transcriptional Pathways and Potential Therapeutic Targets in the Regulation of Ncx1 Expression in Cardiac Hypertrophy and Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are NCX1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Effect of SEA0400, a novel inhibitor of sodium-calcium exchanger, on myocardial ionic currents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SEA0400, a novel and selective inhibitor of the Na+-Ca2+ exchanger, attenuates reperfusion injury in the in vitro and in vivo cerebral ischemic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. KB-R7943, an inhibitor of the reverse Na+ /Ca2+ exchanger, blocks N-methyl-D-aspartate receptor and inhibits mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
Peer-reviewed studies validating Ncx1-IN-1's mechanism
As a research-focused AI, I have been unable to locate any peer-reviewed studies, experimental data, or publicly available scientific literature pertaining to a compound designated "Ncx1-IN-1". My comprehensive search across multiple scientific databases has not yielded any information on its mechanism of action, validation, or performance metrics.
This lack of documentation prevents the creation of a direct comparative guide for this compound as initially requested.
However, the field of Sodium-Calcium Exchanger 1 (NCX1) inhibition is well-established, with several alternative compounds extensively characterized in peer-reviewed literature. To fulfill the core objective of your request, I can provide a comprehensive comparison guide for well-documented NCX1 inhibitors. This guide will include:
-
A selection of validated NCX1 inhibitors with published experimental data.
-
Detailed comparisons of their mechanisms of action, potency, and selectivity.
-
Structured data tables for easy comparison of quantitative information.
-
Experimental protocols for key validation assays.
-
Visual diagrams of relevant signaling pathways and experimental workflows.
Independent verification of Ncx1-IN-1's inhibitory constant (Ki)
An Independent Review of the Inhibitory Constant (Ki) of NCX1 Modulators
This guide provides an objective comparison of the inhibitory potency of various compounds targeting the Sodium-Calcium Exchanger 1 (NCX1), a critical regulator of intracellular calcium homeostasis. Due to the limited availability of specific data for a compound designated "Ncx1-IN-1," this document focuses on independently verified data for other well-characterized NCX1 inhibitors. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Analysis of NCX1 Inhibitors
The inhibitory potential of a compound is commonly quantified by its inhibitory constant (Ki) or its half-maximal inhibitory concentration (IC50). While related, these values are distinct, with Ki representing the dissociation constant of the inhibitor from the enzyme, and IC50 being the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions. The following table summarizes the reported IC50 values for several known NCX1 inhibitors.
| Compound | Reported IC50/EC50 | Experimental System | Measurement Mode | Reference |
| ORM-11372 | 6.2 ± 0.4 nM | Insect cell line expressing human NCX1.1 | Reverse Mode (Ca2+ influx) | |
| 4.8 nM (outward current) | Human iPS-derived cardiomyocytes | Reverse Mode (outward current) | [1] | |
| 5.6 nM (inward current) | Human iPS-derived cardiomyocytes | Forward Mode (inward current) | [1] | |
| 11.3 nM (outward current) | Rat ventricular cardiomyocytes | Reverse Mode (outward current) | [1] | |
| ORM-10962 | 55 nM (at -80 mV) | Dog ventricular myocytes | Inward Current | [2][3] |
| 67 nM (at +20 mV) | Dog ventricular myocytes | Outward Current | [2][3] | |
| KB-R7943 | 1.2 to 2.4 µM | Rat cardiomyocytes/NCX1-expressing cells | Reverse Mode (Ca2+ influx) | |
| ~30 µM | Rat cardiomyocytes/NCX1-expressing cells | Forward Mode (Ca2+ efflux) | [4] | |
| 2–3 µM | Renal epithelial cells (NCX1.3) | Forward Mode | [5] | |
| SEA0400 | Preferential inhibition | NCX transporters | Reverse Mode (Ca2+ uptake) | [6] |
Experimental Protocols
The determination of the inhibitory constant for NCX1 inhibitors typically involves electrophysiological measurements of the NCX current (INCX) in isolated cardiomyocytes or cell lines expressing the exchanger.
Measurement of NCX Current (INCX)
A common method to isolate and measure INCX is the whole-cell patch-clamp technique. The NCX current is defined as the Ni2+-sensitive current.[2][3]
Solutions:
-
K+-free bath solution (in mM): 135 NaCl, 10 CsCl, 1 CaCl2, 1 MgCl2, 0.2 BaCl2, 0.33 NaH2PO4, 10 TEACl, 10 HEPES, 10 glucose, 20 µM ouabain, 1 µM nisoldipine, and 50 µM lidocaine, with pH adjusted to 7.4.[2][3] This solution is designed to block Na+, Ca2+, K+, and Na+/K+ pump currents.
-
Pipette solution (in mM): 140 CsOH, 75 aspartic acid, 20 TEACl, 5 MgATP, 10 HEPES, 20 NaCl, 20 EGTA, and 10 CaCl2, with pH adjusted to 7.2 with CsOH.[2][3]
Procedure:
-
Isolate single ventricular cells (e.g., from dog or rat hearts) or use cells expressing the desired NCX1 isoform.
-
Establish a whole-cell patch-clamp configuration.
-
Record baseline currents in the K+-free bath solution using a specific voltage-ramp protocol (e.g., a descending ramp from +60 mV to -120 mV).[7]
-
Apply the test inhibitor (e.g., ORM-10962) at various concentrations and record the current using the same voltage protocol.
-
After recording the effect of the highest inhibitor concentration, add 10 mM NiCl2 to the bath solution to completely block the NCX current.[1][2]
-
The Ni2+-sensitive current (INCX) is obtained by subtracting the current trace recorded in the presence of NiCl2 from the traces recorded in the control and inhibitor-containing solutions.[2]
-
The magnitude of the outward (reverse mode) and inward (forward mode) INCX is measured at specific voltages (e.g., +20 mV and -80 mV, respectively).[3]
-
Plot the concentration-response curve to determine the IC50 value for the inhibition of both inward and outward currents.
Visualizations
NCX1 Signaling Pathway
Caption: Bidirectional ion transport by the Sodium-Calcium Exchanger 1 (NCX1).
Experimental Workflow for Ki Determination
Caption: General workflow for determining the inhibitory constant of NCX1 inhibitors.
References
- 1. Discovery and characterization of ORM‐11372, a novel inhibitor of the sodium‐calcium exchanger with positive inotropic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of a Novel Highly Selective Inhibitor of the Sodium/Calcium Exchanger (NCX) on Cardiac Arrhythmias in In Vitro and In Vivo Experiments | PLOS One [journals.plos.org]
- 3. The Effect of a Novel Highly Selective Inhibitor of the Sodium/Calcium Exchanger (NCX) on Cardiac Arrhythmias in In Vitro and In Vivo Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Sodium-Calcium Exchanger 1 Regulates Epithelial Cell Migration via Calcium-dependent Extracellular Signal-regulated Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insight into the allosteric inhibition of human sodium-calcium exchanger NCX1 by XIP and SEA0400 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of the Na+/Ca2+ exchanger isoform 1 (NCX1) in Neuronal Growth Factor (NGF)-induced Neuronal Differentiation through Ca2+-dependent Akt Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling of Ncx1-IN-1: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling of novel chemical compounds is paramount to ensuring laboratory safety and experimental integrity. While a specific Safety Data Sheet (SDS) for Ncx1-IN-1 is not publicly available, this guide provides essential, immediate safety and logistical information based on standard laboratory best practices for handling research-grade chemical compounds where full toxicological data is unavailable.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE.
| Equipment | Type | Rationale and Best Practices |
| Eye Protection | ANSI-approved safety glasses or goggles | Essential to prevent eye contact with powders or solutions. For splash hazards, chemical splash goggles are required. |
| Face Protection | Face shield | Should be used in conjunction with safety glasses or goggles when there is a significant risk of splashes or aerosol generation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Inspect gloves for tears or defects before use. Double-gloving may be appropriate for concentrated solutions. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat | A fully buttoned lab coat provides a barrier against spills and contamination. Consider a chemically resistant apron for larger quantities. |
| Respiratory Protection | NIOSH-approved respirator | Use a respirator with an appropriate cartridge if there is a risk of inhaling dust or aerosols, especially when handling the solid compound outside of a fume hood. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Chemical Fume Hood: All weighing and initial dilutions of solid this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Have a spill kit accessible.
-
Weighing: Carefully weigh the solid compound in a fume hood. Avoid creating dust. Use appropriate tools (e.g., anti-static spatulas).
-
Dissolving: Add solvent to the solid slowly to avoid splashing. If sonication is required, ensure the container is properly sealed.
-
Use in Experiments: When using solutions of this compound, always wear appropriate PPE. Avoid direct contact with skin and eyes.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials. Follow any specific storage temperature recommendations from the supplier.
Disposal Plan
All waste containing this compound, including contaminated PPE, empty containers, and experimental waste, must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
Decontamination: Decontaminate any surfaces that may have come into contact with this compound using an appropriate solvent or cleaning agent, and dispose of the cleaning materials as hazardous waste.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
